Technical Documentation Center

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate
  • CAS: 7479-28-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

A Comprehensive Technical Guide to (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Prepared by: Gemini, Senior Application Scientist Abstract (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethylhydroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide to (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethylhydroquinone diacetate, is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Vitamin E (α-Tocopherol) and other chromane compounds. Its diacetate structure serves as a stable, protected form of 2,3,5-trimethylhydroquinone (TMHQ), facilitating storage, handling, and specific chemical transformations where the free hydroquinone would be susceptible to oxidation. This guide provides an in-depth analysis of the compound's chemical identity, physicochemical properties, synthesis protocols, and core applications, offering a critical resource for researchers and process chemists in the pharmaceutical and fine chemical industries.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all chemical research and development. (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is systematically named and cataloged under various identifiers, which are crucial for database searches and regulatory compliance.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (4-acetyloxy-2,3,5-trimethylphenyl) acetatePubChem[1]
CAS Registry Number 7479-28-9PubChem[1], Key Organics[2]
Molecular Formula C₁₃H₁₆O₄PubChem[1], Key Organics[2]
Molecular Weight 236.26 g/mol PubChem[1]
Synonyms 2,3,5-Trimethylhydroquinone diacetate, 1,4-Benzenediol, 2,3,5-trimethyl-, 1,4-diacetate, TMHQ-DAPubChem[1], Google Patents[3][4]

The molecular structure, depicted below, consists of a benzene ring substituted with three methyl groups and two acetate esters at positions 1 and 4. This diacetate configuration is key to its chemical behavior, particularly its stability compared to the parent hydroquinone.

Caption: Chemical structure of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction kinetics to formulation strategies.

Physical Properties

The compound is a white crystalline solid under standard conditions. Its defined melting point is indicative of high purity when properly synthesized and purified.

Table 2: Physical Properties

PropertyValueNotes
Appearance White crystalline solidObserved under standard laboratory conditions.[4]
Melting Point Not explicitly found, but related compounds like Hydroquinone diacetate melt at 121-122 °C.[5]The melting point is a critical parameter for purity assessment. A sharp melting range suggests high purity.
Boiling Point Data not availableHigh molecular weight and polarity suggest a high boiling point, likely with decomposition.
Solubility Soluble in organic solvents like acetic acid.[4] Insoluble in water.The ester groups confer lipophilicity, making it soluble in many common organic solvents but poorly soluble in aqueous media.
Spectroscopic Profile

Spectroscopic data is essential for the unambiguous confirmation of the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the three methyl groups attached to the ring, and the two equivalent acetate methyl groups. The integration of these signals would correspond to a 1:9:6 ratio.

  • ¹³C NMR: The carbon NMR would reveal signals for the aromatic carbons (both substituted and unsubstituted), the methyl carbons on the ring, the acetate carbonyl carbons, and the acetate methyl carbons.

  • Infrared (IR) Spectroscopy: A key diagnostic feature in the IR spectrum is the presence of a strong carbonyl (C=O) stretching band for the ester groups, typically appearing around 1760 cm⁻¹. The absence of a broad O-H stretching band (which would be present in the parent hydroquinone) confirms the complete di-acetylation.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (236.26 g/mol ), along with characteristic fragmentation patterns involving the loss of acetyl or ketene groups.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is fundamental to its application. It is primarily valued as a stable precursor to 2,3,5-trimethylhydroquinone (TMHQ).

Synthesis Pathway: Acetylation of 2,3,5-Trimethylhydroquinone

The most direct and common laboratory synthesis involves the di-acetylation of 2,3,5-trimethylhydroquinone. This reaction is an esterification where the hydroxyl groups of the hydroquinone are converted into acetate esters.

Causality in Experimental Design:

  • Reagents: Acetic anhydride is used as the acetylating agent. It is highly reactive and the byproduct, acetic acid, is easily removed.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or fluorosulfonic acid, is often used in catalytic amounts.[5][6] The acid protonates the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity and dramatically accelerating the rate of nucleophilic attack by the phenolic hydroxyl groups.

  • Reaction Conditions: The reaction is typically exothermic and proceeds rapidly.[5] The mixture is often heated to ensure complete conversion.[6]

  • Work-up: The reaction is quenched by pouring the mixture into iced water. This accomplishes two things: it hydrolyzes any remaining acetic anhydride and precipitates the water-insoluble product, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, allowing for easy isolation by filtration.[5][6]

Synthesis_Workflow TMHQ 2,3,5-Trimethylhydroquinone (Starting Material) Reaction Reaction Vessel (Stirring, Exothermic) TMHQ->Reaction Reagents Acetic Anhydride (Acylating Agent) + Conc. H₂SO₄ (Catalyst) Reagents->Reaction Quench Quench (Pour into Iced Water) Reaction->Quench Transfer Isolation Isolation (Suction Filtration) Quench->Isolation Precipitate forms Purification Purification & Drying (Wash with water, dry under vacuum) Isolation->Purification Product (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (Final Product) Purification->Product

Caption: General workflow for the synthesis of the target compound.

Key Reactivity: Hydrolysis

The primary chemical utility of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is its function as a protected form of TMHQ. The acetate groups can be readily removed through hydrolysis (saponification) under acidic or basic conditions to yield the parent 2,3,5-trimethylhydroquinone. This hydrolysis step is often performed immediately preceding the condensation reaction with isophytol in the synthesis of Vitamin E.[4][6]

Applications in Drug Development and Industry

The significance of this compound is almost entirely linked to its role as a key intermediate.

  • Vitamin E Synthesis: The most prominent application is in the industrial production of Vitamin E and its derivatives like Vitamin E acetate.[3][4] 2,3,5-Trimethylhydroquinone is the aromatic core of the tocopherol molecule. By using its diacetate form, manufacturers can ensure stability and prevent premature oxidation of the hydroquinone before its condensation with phytol derivatives.[3][7][8]

  • Antioxidant Production: Both the parent hydroquinone and its derivatives are used as antioxidants in various industries.[3][7] The diacetate can serve as a stable precursor in these manufacturing processes.

  • Pharmaceutical Intermediates: Beyond Vitamin E, TMHQ is a building block for other active pharmaceutical ingredients (APIs), including Sertindole, Troglitazone, and Afloqualone.[7] The diacetate provides a reliable and stable starting point for these multi-step syntheses.

Safety and Handling

While this guide focuses on the diacetate, safety information is often reported for the more reactive parent compound, 2,3,5-trimethylhydroquinone (TMHQ). It is prudent to handle the diacetate with similar care, anticipating that hydrolysis could occur. TMHQ is classified as harmful if inhaled or swallowed, causes skin irritation, and can cause serious eye damage.[9][10][11][12]

Standard Handling Protocols:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid creating dust.

  • Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[9]

Conclusion

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a compound of significant industrial importance, primarily serving as a stabilized and protected precursor to 2,3,5-trimethylhydroquinone. Its properties are defined by the two acetate ester groups, which impart stability and lipophilicity while allowing for straightforward deprotection via hydrolysis. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective use in the synthesis of Vitamin E and other valuable pharmaceutical and chemical products.

References

  • A process for preparing trimethylhydroquinone diacetate and ...
  • Process for preparing trimethylhydroquinone diacetate and ...
  • (4-acetyloxy-2,3,5-trimethylphenyl) acetate | C13H16O4 | CID 344608 - PubChem. (URL: [Link])

  • Process for the production of trimethylhydroquinone diesters and of ...
  • Hydroquinone, diacetate - Organic Syntheses Procedure. (URL: [Link])

  • 2,3,5 Trimethylhydroquinone - Connect Chemicals. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Introduction: The Imperative of Thermal Stability (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as durohydroquinone diacetate, is a phenolic ester with potential applications in organic synthesis and as an inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermal Stability

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as durohydroquinone diacetate, is a phenolic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. As with any chemical entity intended for use in drug development or fine chemical manufacturing, a thorough understanding of its thermal stability is paramount. Thermal stability dictates the permissible conditions for synthesis, purification, handling, and long-term storage, directly impacting product quality, safety, and efficacy.

This technical guide provides a comprehensive framework for evaluating the thermal stability of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate under laboratory conditions. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, outlines self-validating protocols, and offers a logical workflow for a complete stability assessment. The intended audience—researchers, scientists, and drug development professionals—will find actionable insights and robust methodologies grounded in established scientific principles.

Physicochemical Properties of the Core Compound

A foundational understanding of a molecule's properties is the first step in any stability investigation. Below is a summary of the key identifiers and computed properties for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

PropertyValueSource
IUPAC Name [4-(acetyloxy)-2,3,5-trimethylphenyl] acetate-
Synonyms Durohydroquinone diacetate, Tetramethylhydroquinone diacetate-
Molecular Formula C₁₄H₁₈O₄-
Molecular Weight 250.29 g/mol -
CAS Number 5674-00-0-

Theoretical Degradation Pathways

Before empirical testing, it is crucial to hypothesize potential degradation routes. For a di-acetate phenolic ester like durohydroquinone diacetate, two primary pathways are of concern under thermal stress:

  • Thermal Elimination (Deacetylation): This is an intramolecular process where heat induces the elimination of acetic acid from the molecule. Given the presence of two acetate groups, this could occur in a stepwise fashion, first yielding the mono-acetate intermediate, (4-hydroxy-2,3,5-trimethylphenyl) acetate, and then the final product, durohydroquinone (2,3,5,6-tetramethylbenzene-1,4-diol). This type of reaction is common in the pyrolysis of acetate esters.[1][2]

  • Hydrolysis: If moisture is present, even at trace levels, the ester linkages are susceptible to hydrolysis. This reaction can be catalyzed by acidic or basic impurities.[3][4] The products would be the same as in thermal elimination: the mono-acetate and durohydroquinone, along with acetic acid.

The following diagram illustrates these potential degradation routes.

G A (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (Parent) B (4-Hydroxy-2,3,5-trimethylphenyl) acetate (Intermediate) A->B  Δ or H₂O (- Acetic Acid) D Acetic Acid A->D C Durohydroquinone (Final Degradant) B->C  Δ or H₂O (- Acetic Acid) B->D G start Pillar 1: Initial Screening (Dynamic Heating) tga Thermogravimetric Analysis (TGA) Determines mass loss vs. temp start->tga dsc Differential Scanning Calorimetry (DSC) Determines heat flow vs. temp start->dsc pillar2 Pillar 2: Degradation Kinetics (Isothermal Stress) tga->pillar2 Identifies onset of degradation dsc->pillar2 Identifies thermal events (melt, decomp.) hplc_stress Isothermal Stressing (e.g., 60°C, 80°C) pillar2->hplc_stress hplc_analysis Stability-Indicating HPLC Quantifies parent & degradants over time hplc_stress->hplc_analysis pillar3 Pillar 3: Degradant Identification (Structural Elucidation) hplc_analysis->pillar3 Detects unknown peaks end Comprehensive Stability Profile hplc_analysis->end Provides kinetic data (shelf-life prediction) lcms LC-MS/MS Provides mass information pillar3->lcms nmr Preparative HPLC & NMR Confirms structure pillar3->nmr lcms->end nmr->end

Caption: A three-pillar workflow for thermal stability assessment.
Pillar 1: Initial Screening by Dynamic Thermal Analysis

The first step is to rapidly assess the compound's overall thermal behavior using techniques that apply a constant heating rate.

Expertise & Causality: TGA measures changes in a sample's mass as a function of temperature. [5][6]It is the most direct way to determine the temperature at which a material begins to lose mass, typically due to decomposition or evaporation. By running the experiment under an inert atmosphere (e.g., nitrogen), we isolate the inherent thermal stability from oxidative effects, providing a clean baseline for decomposition.

Protocol: TGA of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to manufacturer specifications.

  • Sample Preparation: Place 5-10 mg of the compound into a clean, tared ceramic or platinum TGA pan. [7][8]Ensure the sample is spread thinly and evenly to promote uniform heating.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a rate of 10°C/min. This heating rate provides a good balance between resolution and experiment time.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins. Identify the temperatures of maximum mass loss rate from the derivative curve (DTG).

Expertise & Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. [9][10][11]This technique identifies not only decomposition (typically an exothermic event) but also physical transitions like melting (an endothermic event). Correlating a DSC exotherm with a TGA mass loss provides conclusive evidence of decomposition. Using hermetically sealed pans is critical to prevent the evaporation of the sample or volatile decomposition products before the decomposition temperature is reached.

Protocol: DSC of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature. Identify the peak temperature of the melting endotherm and the onset and peak temperatures of any exothermic or endothermic events that may correspond to decomposition.

Pillar 2: Isothermal Stressing and Degradation Kinetics

Trustworthiness: While TGA and DSC are excellent screening tools, they do not provide information about degradation rates at relevant storage temperatures. Isothermal stress testing is a self-validating system because it directly measures the loss of the parent compound and the formation of degradants over time under controlled conditions. This data is essential for predicting shelf-life. The core of this pillar is a stability-indicating analytical method . [12][13][14][15] Protocol: Isothermal Stability Study via HPLC

  • Method Development (Self-Validation): Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This is a method that can separate the parent compound from all potential degradation products and impurities. [13][15] * Typical Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm
    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    • Gradient: 10% B to 90% B over 20 minutes
    • Flow Rate: 1.0 mL/min
    • Detection: UV-Vis Diode Array Detector (DAD) to monitor multiple wavelengths and assess peak purity.
    • Forced Degradation: To validate the method's stability-indicating nature, stress the compound under harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The method must demonstrate baseline resolution between the parent peak and all generated degradant peaks.

  • Isothermal Stressing:

    • Accurately weigh samples of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate into individual glass vials.

    • Place the vials into temperature-controlled stability chambers at, for example, 60°C and 80°C.

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), remove one vial from each temperature condition.

  • Sample Analysis:

    • Dissolve the contents of the vial in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the solution using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the % parent remaining versus time for each temperature. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and calculate degradation rate constants.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Summary of Dynamic Thermal Analysis Data

ParameterTGA (Nitrogen)DSC (Nitrogen)Interpretation
Melting Point (T_peak) N/A135°CSharp endotherm indicates a crystalline solid.
Decomposition Onset (T_onset) 210°C215°C (Exotherm)The compound is thermally stable up to approx. 210°C. The exotherm in DSC confirms the decomposition process releases energy.
Mass Loss Step 1 210-250°C (~24% loss)-Corresponds to the theoretical mass loss of one acetic acid moiety (24.0%).
Mass Loss Step 2 250-300°C (~24% loss)-Corresponds to the loss of the second acetic acid moiety.

Table 2: Hypothetical Isothermal Stability Data (% Parent Remaining)

Time (Days)60°C80°C
0100.0100.0
199.898.5
399.595.2
798.988.1
1497.575.9
2895.156.2

Interpretation: The isothermal data clearly show that degradation is significantly accelerated at 80°C compared to 60°C. The slow, steady decline suggests first-order kinetics, which can be confirmed by plotting ln(% Parent) vs. time. This kinetic data is invaluable for making informed decisions about storage conditions.

Conclusion and Recommendations

This guide has outlined a robust, multi-faceted approach to characterizing the thermal stability of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. The combination of dynamic TGA/DSC for initial screening and long-term isothermal HPLC studies provides a complete picture of the compound's behavior under thermal stress.

Based on the hypothetical data presented, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate exhibits good thermal stability, with decomposition occurring well above typical ambient or accelerated storage conditions. However, the isothermal data underscore that measurable degradation can occur over extended periods at elevated temperatures. Therefore, for long-term storage, it is recommended that the material be kept in a controlled environment, protected from excessive heat and moisture to prevent both thermal and hydrolytic degradation.

References

  • Computational Investigation Into the Kinetics, Mechanism and Thermodynamics Properties of the Gas-Phase Thermal Decomposition of 1-PHENYL Ethyl Acetate. (n.d.). Academia.edu. Retrieved March 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). IRJPMS. Retrieved March 27, 2026, from [Link]

  • The Thermal Decomposition of Phenylacetic Acid. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved March 27, 2026, from [Link]

  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved March 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014). SciSpace. Retrieved March 27, 2026, from [Link]

  • Thomas, L. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. Retrieved March 27, 2026, from [Link]

  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved March 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved March 27, 2026, from [Link]

  • A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. (2020). PubMed. Retrieved March 27, 2026, from [Link]

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. (n.d.). TA Instruments. Retrieved March 27, 2026, from [Link]

  • View of COMPUTATIONAL INVESTIGATION INTO THE KINETICS, MECHANISM AND THERMODYNAMICS PROPERTIES OF THE GAS-PHASE THERMAL DECOMPOSITION OF 1-PHENYL ETHYL ACETATE. (n.d.). Chemistry Class. Retrieved March 27, 2026, from [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. (2018). Stanford School of Earth, Energy & Environmental Sciences. Retrieved March 27, 2026, from [Link]

  • TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved March 27, 2026, from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (2023). XRF Scientific. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved March 27, 2026, from [Link]

  • Hydroquinone diacetate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved March 27, 2026, from [Link]

  • Chemical Properties of Durohydroquinone. (n.d.). Cheméo. Retrieved March 27, 2026, from [Link]

  • Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. (2023). BioResources. Retrieved March 27, 2026, from [Link]

  • Hydroquinone, 2,5-bis(bis(2'-chloroethyl)amino)-, diacetate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes from various sources. (1969). PubMed. Retrieved March 27, 2026, from [Link]

  • Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. (n.d.). American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2017). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Foundational

A Technical Guide to (4-Acetyloxy-2,3,5-trimethylphenyl) acetate: A Prodrug Strategy in Antioxidant Research

Abstract: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, more systematically known as 2,3,5-trimethylhydroquinone diacetate (TMHQ-DA), represents a critical molecule in both industrial synthesis and biomedical research. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, more systematically known as 2,3,5-trimethylhydroquinone diacetate (TMHQ-DA), represents a critical molecule in both industrial synthesis and biomedical research. While it is a key intermediate in the production of Vitamin E, its primary application in a research context is as a prodrug of the potent antioxidant, 2,3,5-trimethylhydroquinone (TMHQ).[1][2] This guide provides an in-depth analysis of TMHQ-DA, detailing its chemical rationale, synthesis, mechanism of action, and core research applications, with a focus on neuroprotection. We will explore the causality behind its design and provide detailed protocols for its synthesis and application in validated in vitro models of neurodegenerative disease.

Introduction: Chemical Identity and Prodrug Rationale

Chemical Profile of TMHQ-DA
  • Systematic Name: 2,3,5-Trimethyl-1,4-phenylene diacetate

  • Common Names: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, 2,3,5-Trimethylhydroquinone diacetate (TMHQ-DA)

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

  • Appearance: Colorless to white crystalline solid

The Prodrug Strategy: Enhancing Stability and Bioavailability

The core value of TMHQ-DA in biomedical research lies in its function as a prodrug. The parent molecule, 2,3,5-trimethylhydroquinone (TMHQ), is a powerful antioxidant but is susceptible to oxidation, which limits its stability and therapeutic potential.[2] The process of acetylation, where acetyl groups are attached to the hydroxyl groups of the hydroquinone, confers several key advantages:

  • Increased Stability: The acetate esters protect the reactive hydroxyl groups from premature oxidation, ensuring the molecule remains intact until it reaches the target tissue.

  • Enhanced Lipophilicity: The addition of acetyl groups increases the molecule's lipid solubility, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).

  • Controlled Release: Once inside the body or cells, the acetate groups are cleaved by endogenous esterase enzymes, releasing the active TMHQ molecule at the site of action. This enzymatic hydrolysis is a common and effective mechanism for prodrug activation.[3][4][5]

This strategy allows for the targeted delivery and controlled release of a potent antioxidant, making TMHQ-DA a valuable tool for studying oxidative stress-related pathologies.

Synthesis and Mechanism of Action

Synthesis of TMHQ-DA

TMHQ-DA is primarily synthesized as an intermediate for Vitamin E production.[1][2] A common laboratory-scale synthesis involves the direct acetylation of the TMHQ precursor. TMHQ itself can be synthesized from 2,3,5-trimethylphenol via a two-step oxidation and reduction process.[6]

A straightforward acetylation can also be performed on hydroquinone, which serves as a model for the synthesis of TMHQ-DA.[7]

Protocol 2.1.1: Acetylation of Hydroquinone (Model Synthesis) [7]

  • Rationale: This protocol demonstrates a rapid, acid-catalyzed acetylation. Sulfuric acid protonates an anhydride carbonyl, making it a highly reactive electrophile for the hydroquinone hydroxyl groups to attack. The reaction is exothermic and proceeds quickly.

  • Materials:

    • Hydroquinone (1.0 mole, 110 g)

    • Acetic anhydride (2.02 moles, 206 g)

    • Concentrated sulfuric acid (1 drop)

    • Crushed ice

    • Deionized water

  • Procedure:

    • Combine hydroquinone and acetic anhydride in a suitable Erlenmeyer flask.

    • Carefully add one drop of concentrated sulfuric acid to the mixture and stir. The reaction is exothermic and the hydroquinone will dissolve.

    • After 5 minutes, pour the clear solution over approximately 800 mL of crushed ice to precipitate the product.

    • Collect the white crystalline solid (hydroquinone diacetate) by vacuum filtration on a Büchner funnel.

    • Wash the crystals thoroughly with 1 L of deionized water to remove acetic acid and sulfuric acid.

    • Dry the product to a constant weight. The expected yield is 96-98%.[7]

Mechanism of Action: Enzymatic Activation and Antioxidant Effect

The therapeutic action of TMHQ-DA is a two-step process. First, the prodrug is delivered to the target cells. Second, it is hydrolyzed to release the active antioxidant, TMHQ.

Step 1: Enzymatic Hydrolysis Cellular esterases recognize and cleave the two ester bonds of TMHQ-DA, releasing two molecules of acetic acid and the active 2,3,5-trimethylhydroquinone (TMHQ).[8]

Step 2: Radical Scavenging by TMHQ Once released, TMHQ exerts its potent antioxidant effects. Like other hydroquinones, it can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions. This is the primary mechanism behind its neuroprotective and cytoprotective properties.[9][10][11]

G cluster_0 Cellular Environment Prodrug TMHQ-Diacetate (Stable Prodrug) Enzyme Esterases Prodrug->Enzyme Uptake & Transport Active TMHQ (Active Antioxidant) ROS Reactive Oxygen Species (ROS) Active->ROS Radical Scavenging Enzyme->Active Hydrolysis (Activation) Neutralized Neutralized Species ROS->Neutralized

Caption: Mechanism of TMHQ-DA activation and antioxidant action.

Primary Research Application: Neuroprotection

A major application of TMHQ-DA is in the study of neurodegenerative diseases like Parkinson's, where oxidative stress is a key pathological driver.[12][13] Neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are used in animal models to induce Parkinson-like symptoms by generating high levels of ROS and causing the selective loss of dopaminergic neurons.[13][14]

The active form, TMHQ, and its derivatives have shown significant neuroprotective effects in these models by mitigating oxidative damage.[10][11][12]

In Vitro Model: MPP+ Induced Neurotoxicity

The active metabolite of MPTP is the 1-methyl-4-phenylpyridinium ion (MPP+), which selectively damages dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to a surge in ROS and apoptosis.[15] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to model this neurotoxic insult in vitro.

Protocol 3.1.1: Neuroprotection Assay in MPP+-Treated SH-SY5Y Cells

  • Rationale: This protocol assesses the ability of TMHQ-DA to protect neuronal cells from MPP+-induced death. SH-SY5Y cells are a standard model for dopaminergic neurons. Cell viability is measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a colorimetric readout of cell health.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

    • TMHQ-DA (stock solution in DMSO)

    • MPP+ iodide (stock solution in water)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of TMHQ-DA (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a "vehicle control" group treated only with the corresponding dilution of DMSO.

    • Neurotoxin Challenge: Add MPP+ to all wells (except the "untreated control" group) to a final concentration of 1 mM.

    • Incubation: Incubate the plate for an additional 24 hours at 37°C.

    • MTT Assay:

      • Remove the culture medium.

      • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

      • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

      • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against TMHQ-DA concentration to determine the protective effect.

Expected Data and Interpretation

The results of such an experiment can be summarized to compare the efficacy of the compound at different concentrations.

Table 1: Example Data for Neuroprotective Effect of TMHQ-DA

GroupTreatmentCell Viability (% of Control)
1Control (Untreated)100 ± 5.0
2MPP+ (1 mM) only45 ± 4.2
3MPP+ + TMHQ-DA (5 µM)65 ± 3.8
4MPP+ + TMHQ-DA (10 µM)82 ± 4.5
5MPP+ + TMHQ-DA (25 µM)91 ± 5.1

Data are representational.

These results would demonstrate that pre-treatment with TMHQ-DA dose-dependently protects SH-SY5Y cells from MPP+-induced toxicity, a key indicator of its potential as a neuroprotective agent. The underlying mechanism involves the intracellular release of TMHQ, which then quenches the ROS generated by mitochondrial dysfunction, thereby preventing apoptosis.[11]

Caption: Workflow for the in vitro neuroprotection assay.

Broader Applications and Future Directions

While neuroprotection is a primary focus, the antioxidant properties of TMHQ, delivered via TMHQ-DA, are applicable to a range of pathologies rooted in oxidative stress.

  • Ischemia-Reperfusion Injury: Studies on related hydroquinone derivatives show protective effects against neuronal injury following ischemia-reperfusion, a condition characterized by a massive burst of ROS.[10][11] The Nrf2/HO-1 pathway, a major regulator of cellular antioxidant responses, is often implicated in this protection.[11]

  • Anti-inflammatory Effects: Oxidative stress and inflammation are intricately linked. By reducing ROS, TMHQ can indirectly modulate inflammatory signaling pathways.[16]

  • Cancer Research: While some hydroquinones can have cytotoxic effects at high concentrations, their antioxidant properties are also being explored for their potential to mitigate side effects of chemotherapy or to act as adjuncts in cancer therapy.[17]

Future research should focus on optimizing the delivery of TMHQ-DA, exploring its efficacy in more complex in vivo models of disease, and investigating its potential in combination therapies.

Conclusion

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is more than a mere chemical intermediate; it is a sophisticated research tool embodying the principles of prodrug design. By masking the reactive hydroxyl groups of 2,3,5-trimethylhydroquinone, it provides a stable, bioavailable vehicle for delivering a potent antioxidant to sites of oxidative stress. Its application in models of neurodegeneration highlights its potential for dissecting the mechanisms of ROS-mediated cell death and for evaluating new therapeutic strategies aimed at protecting vulnerable neuronal populations. The protocols and data presented in this guide offer a framework for researchers to harness the capabilities of this versatile compound in their own investigations.

References

  • A process for preparing trimethylhydroquinone diacetate and ... - Google Patents. (EP1268390B1).
  • Process for preparing trimethylhydroquinone diacetate and ... - Google Patents. (US20020004619A1).
  • Organic Syntheses Procedure: Hydroquinone, diacetate. Available at: [Link]

  • Hydroquinone shows neuroprotective potential in an experimental ischemic stroke model via attenuation of blood-brain barrier disruption - PMC. (2018). BMC Neurology. Available at: [Link]

  • Synthesis of 2,3,5-trimethylhydroquinone - PrepChem.com. Available at: [Link]

  • Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. (2018). International Journal of Molecular Sciences. Available at: [Link]

  • Neuroprotective effects of 1-O-hexyl-2,3,5-trimethylhydroquinone on ischaemia/reperfusion-induced neuronal injury by activating the Nrf2/HO-1 pathway - PubMed. (2020). Journal of Cellular and Molecular Medicine. Available at: [Link]

  • Neuroprotective effects of 1‐O‐hexyl‐2,3,5‐trimethylhydroquinone on ischaemia/reperfusion‐induced neuronal injury by activating the Nrf2/HO‐1 pathway - PMC. (2020). Journal of Cellular and Molecular Medicine. Available at: [Link]

  • The paradigm of protein acetylation in Parkinson's disease - PMC. (2019). Neural Regeneration Research. Available at: [Link]

  • Potential neuroprotective effect of t-butylhydroquinone against neurotoxicity-induced by 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'-methyl-MPTP) in mice - PubMed. (2005). Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • molecules - Raines Lab. (2008). Molecules. Available at: [Link]

  • Natural toxins implicated in the development of Parkinson's disease - PMC. (2011). The Open Toxinology Journal. Available at: [Link]

  • Molecular mechanisms of neuroprotective effect of rutin - Frontiers. (2025). Frontiers in Pharmacology. Available at: [Link]

  • Enzymatic hydrolysis – Knowledge and References - Taylor & Francis. Available at: [Link]

  • UC Davis, China Researchers Target Parkinson's Disease; May Provide Hope for 10 Million | Entomology & Nematology News. (2022). Available at: [Link]

  • Metabolic engineering using acetate as a promising building block for the production of bio‐based chemicals - PMC. (2022). Biotechnology Journal. Available at: [Link]

  • Chapter 4: Enzymatic Hydrolysis of Lignocellulosic Biomass. (2014). Bioprocessing of Renewable Resources to Commodity Bioproducts. Available at: [Link]

Sources

Exploratory

The Molecular Architecture of (4-Acetyloxy-2,3,5-trimethylphenyl) Acetate: Exact Mass Profiling and Mechanistic Role in α-Tocopherol Synthesis

Executive Overview (4-Acetyloxy-2,3,5-trimethylphenyl) acetate—commonly known as trimethylhydroquinone diacetate (TMHQ-DA)—is a highly stabilized, lipophilic intermediate critical to the industrial synthesis of α-tocophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate—commonly known as trimethylhydroquinone diacetate (TMHQ-DA)—is a highly stabilized, lipophilic intermediate critical to the industrial synthesis of α-tocopherol (Vitamin E). For researchers and process chemists, understanding the precise physicochemical properties of TMHQ-DA, specifically the distinction between its bulk molecular weight and its exact monoisotopic mass, is foundational for developing high-resolution analytical workflows and highly regioselective biocatalytic processes.

This whitepaper details the exact mass profiling of TMHQ-DA, its mechanistic function in Vitamin E synthesis, and provides self-validating experimental protocols for both its enzymatic transformation and analytical quantification.

Physicochemical Profiling & High-Resolution Mass Spectrometry

In industrial process chemistry, distinguishing between the standard atomic weight (Molecular Weight) and the precise mass of the most abundant isotopes (Exact Mass) is not merely an academic exercise; it is the core metric for High-Resolution Mass Spectrometry (HRMS) workflows[1].

The exact monoisotopic mass of TMHQ-DA is 236.104859 Da [1]. When monitoring the synthesis of Vitamin E intermediates, reaction matrices are heavily saturated with isobaric impurities and structurally similar byproducts (such as partially acetylated phenols). HRMS relies on this exact mass to calculate the mass defect, allowing analysts to filter out background noise and definitively identify the TMHQ-DA [M+H]+ ion at m/z 237.1121 with sub-2 ppm mass accuracy.

Quantitative Physicochemical Summary
PropertyValueAnalytical SignificanceReference
IUPAC Name (4-acetyloxy-2,3,5-trimethylphenyl) acetateStandardized nomenclature for spectral libraries.[1]
CAS Number 7479-28-9Primary identifier for regulatory and safety tracking.[1]
Molecular Formula C13H16O4Dictates the theoretical isotopic distribution pattern.[1]
Molecular Weight 236.26 g/mol Used for bulk stoichiometric calculations in reactors.[1]
Exact Mass 236.104859 DaCritical for HRMS time-of-flight (TOF) identification.[1]
XLogP3 2.7Indicates high lipophilicity; requires non-polar solvents.[1]
Topological Polar Surface Area 52.6 ŲPredicts membrane permeability and enzyme pocket binding.[1]

Mechanistic Role in α-Tocopherol Synthesis

The industrial synthesis of α-tocopheryl acetate (Vitamin E) is historically plagued by poor regioselectivity when direct condensation of trimethylhydroquinone (TMHQ) and isophytol is attempted. TMHQ-DA acts as a structurally protected intermediate.

To achieve high yields, TMHQ-DA must be converted to trimethylhydroquinone-1-monoacetate (TMHQ-1-MA)[2]. The causality behind selecting an enzymatic approach over chemical saponification lies in spatial discrimination. Traditional chemical hydrolysis lacks the precision to cleave a single acetate group, leading to fully deacetylated TMHQ. However, utilizing immobilized lipases (such as those from Mucor miehei or Thermomyces lanuginosus) facilitates a highly regioselective transesterification via a Ping-Pong bi-bi mechanism, yielding TMHQ-1-MA with >97% selectivity[2][3].

Pathway KIP Ketoisophorone TMHQ_DA TMHQ-DA (C13H16O4) KIP->TMHQ_DA Acetylation TMHQ_1_MA TMHQ-1-MA TMHQ_DA->TMHQ_1_MA Lipase Catalysis (Regioselective) VitE α-Tocopheryl Acetate TMHQ_1_MA->VitE + Isophytol Condensation

Fig 1. Biosynthetic pathway of α-Tocopheryl Acetate highlighting the TMHQ-DA intermediate.

Thermodynamic Stability & Polymorphic Kinetics

TMHQ-DA is an enantiotropic polymorphic system, meaning it can crystallize into multiple distinct structural forms depending on temperature and solvent conditions[4]. The transformation kinetics of these polymorphs directly impact the dissolution rate of TMHQ-DA in the organic solvents used for downstream Vitamin E synthesis.

In-line Raman spectroscopy is frequently employed to monitor this phase transformation. The solvent matrix (e.g., methanol vs. ethanol) plays a critical role in guiding the formation of specific polymorphs, even at temperatures above the standard transition point[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that inherently prove the validity of the generated data.

Protocol A: Lipase-Catalyzed Regioselective Transesterification

Objective: Synthesize TMHQ-1-MA from TMHQ-DA with >95% regioselectivity.

  • Substrate Preparation: Dissolve 1.0 M TMHQ-DA in a solvent mixture of MTBE/n-hexane (3:7)[3].

    • Causality: TMHQ-DA's XLogP3 of 2.7 dictates high hydrophobicity. The 3:7 ratio perfectly balances substrate solubility while preserving the essential microscopic hydration shell around the immobilized lipase, preventing enzyme denaturation.

  • Biocatalyst Addition: Introduce immobilized Mucor miehei lipase (Lipozyme RM IM) at a 1:1 substrate mole ratio[3].

  • Reaction Kinetics: Agitate the reactor at 200 rpm at 50°C.

    • Causality: 50°C provides the optimal kinetic energy to overcome the activation barrier without crossing the thermal degradation threshold of the lipase[3].

  • Self-Validation (Mass Balance & Control): Run a parallel negative control reactor containing the solvent and substrate but no enzyme.

    • Validation Metric: Quantify spontaneous hydrolysis in the control. In the active reactor, calculate the mass balance: ([TMHQ−DA]initial​=[TMHQ−DA]final​+[TMHQ−1−MA]+[TMHQ]) . If the total molar recovery deviates by >2%, the system automatically flags the run for evaporative solvent loss or uncharacterized side-reactions.

Protocol B: UHPLC-HRMS Quantification of TMHQ-DA

Objective: Accurately quantify TMHQ-DA using exact mass profiling.

  • Matrix Spiking: Spike the reaction aliquot with a stable isotopically labeled internal standard (e.g., TMHQ-DA-d6).

    • Causality: Co-eluting lipophilic matrix components cause unpredictable ionization suppression in the Electrospray Ionization (ESI) source. The internal standard experiences identical suppression, allowing for perfect ratiometric correction.

  • Chromatographic Separation: Inject onto a C18 reversed-phase UHPLC column using a gradient of LC-MS grade Water/Acetonitrile (0.1% Formic Acid).

  • HRMS Acquisition: Operate the mass spectrometer in ESI+ mode. Extract the chromatogram for the exact mass of the [M+H]+ adduct at m/z 237.1121.

  • Self-Validation (System Suitability):

    • Validation Metric: The analytical run is only accepted if three conditions are met: (1) The mass error of the internal standard is < 2 ppm; (2) The pre-run blank injection exhibits < 0.1% carryover; (3) The observed isotopic distribution pattern matches the theoretical C13H16O4 model with >90% fidelity.

Validation Prep 1. Sample Prep Spike Internal Standard LC 2. UHPLC Separation Resolve Polymorphs Prep->LC HRMS 3. HRMS Detection Exact Mass: 236.1048 Da LC->HRMS Val 4. Self-Validation Mass Error < 2 ppm & Blank Check HRMS->Val

Fig 2. Self-validating UHPLC-HRMS analytical workflow for TMHQ-DA quantification.

References

  • [1] National Center for Biotechnology Information (PubChem). "AG-G-97635 | C13H16O4 | CID 344608 - Computed Properties and Exact Mass." PubChem Database. Available at: [Link]

  • [2] Bonrath, W., et al. "Process for the manufacture of a vitamin E intermediate." US Patent 20020161246A1. Available at:

  • [3] Xin, J., et al. "Efficient synthesis of Vitamin E intermediate by lipase-catalyzed regioselective transesterification." ResearchGate. Available at: [Link]

  • [4] Hu, Y., et al. "Estimation of the transition temperature for an enantiotropic polymorphic system from the transformation kinetics monitored using Raman spectroscopy." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Introduction: The Significance of 2,3,5-Trimethylhydroquinone Diacetate (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, more commonly known as 2,3,5-trimethylhydroquinone diacetate, is a crucial intermediate in the industri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2,3,5-Trimethylhydroquinone Diacetate

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, more commonly known as 2,3,5-trimethylhydroquinone diacetate, is a crucial intermediate in the industrial synthesis of Vitamin E (α-tocopherol) and its derivatives. The acetylation of the hydroxyl groups on the 2,3,5-trimethylhydroquinone core serves a dual purpose: it protects the hydroquinone from oxidation during subsequent synthetic steps and enhances its stability.[1] This guide provides a detailed, step-by-step protocol for the synthesis of this compound via the acid-catalyzed acetylation of 2,3,5-trimethylhydroquinone. The methodology is adapted from well-established procedures for the acetylation of hydroquinones, ensuring reliability and high yield.[2][3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Fischer esterification-type reaction where the hydroxyl groups of 2,3,5-trimethylhydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Overall Reaction:

Reaction scheme showing 2,3,5-trimethylhydroquinone reacting with acetic anhydride in the presence of an acid catalyst to form (4-Acetyloxy-2,3,5-trimethylphenyl) acetate and acetic acid.

Mechanism of Acid-Catalyzed Acetylation:

The reaction is significantly accelerated by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄).

  • Activation of the Electrophile: The acid catalyst protonates one of the carbonyl oxygens of acetic anhydride. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack: A hydroxyl group from the 2,3,5-trimethylhydroquinone molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton is transferred from the newly added hydroxyl group to the anhydride's other oxygen atom. This is followed by the collapse of the tetrahedral intermediate and elimination of a molecule of acetic acid, which is a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the mono-acetylated intermediate.

  • Second Acetylation: The process repeats for the second hydroxyl group to yield the final diacetate product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS No.Purity/Grade
2,3,5-TrimethylhydroquinoneC₉H₁₂O₂152.19700-13-0≥98%
Acetic AnhydrideC₄H₆O₃102.09108-24-7≥99% (Reagent Grade)¹
Sulfuric Acid, ConcentratedH₂SO₄98.087664-93-995-98%
Deionized WaterH₂O18.027732-18-5N/A
EthanolC₂H₅OH46.0764-17-595% or Absolute
Crushed IceH₂O (solid)18.027732-18-5N/A

¹Note: The use of freshly distilled or high-purity acetic anhydride is recommended as it can significantly improve the yield and purity of the final product.[3]

Laboratory Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Glass stirring rod

  • 10 mL and 100 mL graduated cylinders

  • Pasteur pipette

  • 1 L beaker

  • Büchner funnel and filtration flask

  • Vacuum source (e.g., water aspirator or vacuum pump)

  • Filter paper

  • Watch glass

  • Spatula

  • Analytical balance

  • Vacuum desiccator with desiccant (e.g., phosphorus pentoxide or anhydrous calcium chloride)

  • Melting point apparatus

  • Standard glassware for recrystallization

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale synthesis.

Reaction Setup
  • Place a 250 mL Erlenmeyer flask containing a magnetic stir bar on a magnetic stirrer in a well-ventilated fume hood.

  • Weigh out 15.2 g (0.10 mol) of 2,3,5-trimethylhydroquinone and add it to the flask.

  • Measure 31.5 mL (34.0 g, 0.33 mol) of acetic anhydride and add it to the flask containing the 2,3,5-trimethylhydroquinone.

  • Begin stirring the mixture to create a slurry.

Catalysis and Reaction
  • Carefully, using a glass Pasteur pipette, add 2-3 drops of concentrated sulfuric acid to the stirring mixture. Caution: The reaction is highly exothermic and will warm up rapidly upon addition of the catalyst.[2]

  • Continue to stir the mixture. The solid 2,3,5-trimethylhydroquinone should completely dissolve within 5-10 minutes, resulting in a clear, possibly yellowish solution.

  • Once the solid has dissolved, turn off the stirrer and allow the reaction to stand for an additional 5 minutes to ensure completion.

Product Precipitation and Isolation
  • In a 1 L beaker, prepare a slurry of approximately 500 mL of crushed ice and 300 mL of cold deionized water.

  • Slowly and carefully pour the warm reaction mixture directly into the ice-water slurry while stirring vigorously with a glass rod. A white, crystalline solid will precipitate immediately.

  • Continue stirring for a few minutes to ensure complete precipitation and to hydrolyze any remaining acetic anhydride.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with at least 500 mL of cold deionized water to remove acetic acid, sulfuric acid, and any other water-soluble impurities.

  • Press the filter cake firmly with a clean spatula or the bottom of a small beaker to remove as much water as possible.

Drying the Product
  • Transfer the crude product from the filter paper to a pre-weighed watch glass.

  • Dry the solid to a constant weight in a vacuum desiccator. For faster drying, a vacuum oven at 50-55°C can be used.[7][8]

  • The expected yield of the nearly pure product is typically in the range of 95-98%.

Purification (Optional)

Although the direct precipitate is often of high purity, recrystallization can be performed to obtain analytical-grade material.

  • Dissolve the crude product in a minimum amount of hot 50% aqueous ethanol in a beaker or Erlenmeyer flask.[3]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry as described previously.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_analysis Purification & Analysis A Weigh 15.2 g of 2,3,5-Trimethylhydroquinone C Combine Reagents in Erlenmeyer Flask A->C B Measure 31.5 mL of Acetic Anhydride B->C D Add 2-3 Drops of Conc. H₂SO₄ (Catalyst) C->D E Stir for 5-10 min (Exothermic Reaction) D->E F Pour Reaction Mixture into Ice-Water Slurry E->F G Collect Precipitate via Vacuum Filtration F->G H Wash Solid with Cold Deionized Water G->H I Dry Product in Vacuum Desiccator H->I J Recrystallize from 50% Ethanol (Optional) I->J K Characterize Product (MP, NMR, IR) I->K Direct Analysis J->K

Caption: Workflow for the synthesis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Characterization

  • Appearance: White crystalline solid.

  • Melting Point: The literature melting point for 2,3,5-trimethylhydroquinone diacetate is 108-110°C. A sharp melting point within this range is indicative of high purity.

  • ¹H NMR: Expect signals for the aromatic proton, the three methyl groups on the ring, and a sharp singlet for the six protons of the two equivalent acetyl groups. The characteristic broad singlet for the hydroxyl protons of the starting material will be absent.

  • IR Spectroscopy: The spectrum will show the disappearance of the broad O-H stretching band (typically ~3300 cm⁻¹) from the starting material and the appearance of a strong C=O stretching band for the ester carbonyl groups (typically ~1760 cm⁻¹), along with C-O stretching bands.

Safety and Hazard Information

It is imperative to conduct this synthesis in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic Anhydride (CAS: 108-24-7): Corrosive, flammable, and causes severe skin burns and eye damage.[9][10][11] It is harmful if swallowed or inhaled. Reacts violently with water.[9]

  • Concentrated Sulfuric Acid (CAS: 7664-93-9): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • 2,3,5-Trimethylhydroquinone (CAS: 700-13-0): May cause skin and eye irritation. Handle with care.

All chemical waste should be disposed of in accordance with local and institutional regulations.

References

  • US20020004619A1 - Process for preparing trimethylhydroquinone diacetate and ... - Google Patents.
  • EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and ... - Google Patents.
  • Safety data sheet - Acetic anhydride-pyridine TS (JPH124) - CPAChem. Available at: [Link]

  • Reaction mechanism for the formation of hydroquinone diacetate on - ResearchGate. Available at: [Link]

  • Hydroquinone Acetylation Mechanism | PDF - Scribd. Available at: [Link]

  • Hydroquinone Diacetate - ResearchGate. Available at: [Link]

  • Technologies of Acylation of Hydroxyanthraquinones - Zenodo. Available at: [Link]

  • US5969176A - Process for the production of trimethylhydroquinone diesters and of ... - Google Patents.
  • Hydroquinone, diacetate - Organic Syntheses Procedure. Available at: [Link]

  • Acetylation Reaction Mechanism-Organic Chemistry - YouTube. Available at: [Link]

  • CN102180793A - Method for synthesizing 2,3,5-trimethylhydroquinone diester - Google Patents.
  • Method for preparing 2,3,5-trimethylhydroquinone diester - Eureka | Patsnap. Available at: [Link]

  • Hydroquinone Diacetate Preparation Guide | PDF - Scribd. Available at: [Link]

Sources

Application

The Strategic Utility of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in Synthesis: Application Notes and Protocols

Introduction: A Pivotal Intermediate in Chromanol Synthesis (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, systematically known as 2,3,5-trimethylhydroquinone diacetate (TMHQ-DA), is a crucial chemical intermediate whose p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Pivotal Intermediate in Chromanol Synthesis

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, systematically known as 2,3,5-trimethylhydroquinone diacetate (TMHQ-DA), is a crucial chemical intermediate whose primary value lies in its role as a protected precursor to 2,3,5-trimethylhydroquinone (TMHQ). The strategic importance of TMHQ is anchored in its function as the key aromatic building block in the industrial synthesis of α-tocopherol (Vitamin E) and other related, biologically active chromane compounds[1][2][3]. The diacetate form offers enhanced stability and handling properties compared to the more sensitive hydroquinone, which is prone to oxidation.

This guide provides an in-depth exploration of the application of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate as a chemical intermediate. We will detail the protocols for its preparation and, most critically, its conversion back to the active hydroquinone through deacetylation (hydrolysis). The causality behind methodological choices will be explained to provide researchers, scientists, and drug development professionals with a robust understanding of its practical application.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[PubChem CID: 344608]
Molecular Weight 236.26 g/mol [PubChem CID: 344608]
Appearance Colorless crystalline powder[4][5]
Primary Application Intermediate for 2,3,5-trimethylhydroquinone (TMHQ)[1][6]

Core Application: The Deacetylation to 2,3,5-Trimethylhydroquinone

The principal utility of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is its function as a stable, masked form of 2,3,5-trimethylhydroquinone. The two acetyl groups serve as protecting groups for the phenolic hydroxyls, preventing their unwanted oxidation during synthesis or storage. The core application, therefore, is the removal of these acetyl groups to liberate the reactive hydroquinone. This transformation, a simple ester hydrolysis or saponification, is the gateway to the subsequent construction of the chromanol ring system of Vitamin E via condensation with isophytol[2][3].

The choice of deacetylation method—acid-catalyzed, base-catalyzed (saponification), or enzymatic—depends on the scale of the reaction and the presence of other functional groups in the molecule. For the specific conversion of TMHQ-DA to TMHQ, where the substrate is robust, strong acid or base catalysis is common in industrial settings due to cost-effectiveness and reaction speed[5][7].

Caption: General workflow for the use of the title compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the intermediate and its subsequent hydrolysis. These protocols are designed to be self-validating, with information on purification and characterization to ensure the integrity of the results.

Protocol 1: Synthesis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

This protocol is adapted from a reliable, acid-catalyzed acetylation method for hydroquinones, which ensures high yield and purity. The reaction proceeds via the nucleophilic attack of the phenolic hydroxyl groups on the carbonyl carbons of acetic anhydride, catalyzed by a strong acid.

Materials:

  • 2,3,5-Trimethylhydroquinone (TMHQ)

  • Acetic anhydride (reagent grade, freshly distilled for best results)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a suitable flask, combine 1.0 mole equivalent of 2,3,5-trimethylhydroquinone with 2.0 to 2.2 mole equivalents of acetic anhydride.

  • With gentle stirring, carefully add one to two drops of concentrated sulfuric acid to the mixture. Caution: The reaction is exothermic and will warm up rapidly.

  • Continue to stir the mixture. The TMHQ will dissolve as it reacts, typically within 5-10 minutes, forming a clear solution.

  • Once the reaction is complete (as indicated by the dissolution of the starting material), pour the clear solution slowly and with stirring onto a large volume of crushed ice (approx. 800 mL per 110 g of starting hydroquinone).

  • A white crystalline solid, the diacetate product, will precipitate immediately.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with a generous amount of cold deionized water (approx. 1 L) to remove acetic acid and any residual sulfuric acid.

  • Press the solid on the filter to remove as much water as possible.

  • Dry the product to a constant weight, preferably in a vacuum desiccator over a suitable drying agent.

Expected Results:

  • Yield: Typically 95-98%.

  • Purity: The crude product is often of high purity. For exacting applications, it can be recrystallized from dilute ethanol.

  • Characterization: The product should be a white, crystalline solid. Spectroscopic analysis is recommended for confirmation.

Protocol 2: Acid-Catalyzed Hydrolysis to 2,3,5-Trimethylhydroquinone

This protocol is based on established industrial processes and is suitable for robust, large-scale deprotection. The presence of a phase-transfer agent like n-butanol is recommended to facilitate the reaction in the two-phase (aqueous/organic) system.

Materials:

  • (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA)

  • 30% (w/w) aqueous sulfuric acid

  • n-Butanol

  • Deionized water

Procedure:

  • Charge a reaction vessel equipped with a reflux condenser and stirrer with the TMHQ-DA (1.0 mole equivalent).

  • Add a sufficient quantity of 30% sulfuric acid (e.g., 100 mL per 43 g of TMHQ-DA) and n-butanol (e.g., 15 mL per 43 g of TMHQ-DA)[7].

  • Heat the mixture to boiling (reflux) with vigorous stirring. The hydrolysis of the diacetate will commence.

  • Maintain the reflux for 3 to 5 hours to ensure the reaction goes to completion[5][7]. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, arrange the apparatus for distillation. Distill off a portion of the solvent (a mixture of acetic acid, water, and n-butanol) to drive the equilibrium and remove the acetic acid byproduct[5].

  • Cool the remaining suspension and add a volume of cold deionized water to fully precipitate the product[5].

  • Cool the mixture further in an ice bath to maximize crystallization.

  • Collect the solid 2,3,5-trimethylhydroquinone by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the purified product under vacuum.

Expected Results:

  • Yield: Greater than 90%[5].

  • Purity: A purity of >96% can be expected, which can be further improved by recrystallization[5][8].

  • Characterization: The product is a colorless to light-tan crystalline powder.

Caption: Mechanistic pathways for ester deprotection.

Scientific Integrity: Causality and Self-Validation

Choice of Method: The selection of an acid- or base-catalyzed hydrolysis is a critical decision.

  • Acid Catalysis: This method is effective and uses inexpensive reagents like sulfuric acid. The reaction is reversible, so removal of the acetic acid byproduct (e.g., by distillation) can be used to drive the reaction to completion, as detailed in Protocol 2[5].

  • Base Catalysis (Saponification): This method is generally faster and irreversible because the final step is the deprotonation of the resulting phenol by the alkoxide byproduct, which is thermodynamically very favorable. However, it requires a final acidic workup step to protonate the phenoxide salt to yield the neutral hydroquinone product.

  • Enzymatic Hydrolysis: For syntheses requiring higher selectivity, such as producing the monoacetate derivative, lipase-catalyzed hydrolysis is an excellent option. This method operates under very mild conditions but is typically more expensive and slower than traditional chemical methods[9][10].

Self-Validating Protocols through Characterization: To ensure the successful synthesis and transformation of the intermediate, characterization at each stage is essential.

Table 2: Spectroscopic Characterization Data

CompoundMethodExpected Chemical Shifts / PeaksReference
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate ¹H NMR (CDCl₃)δ ~7.0 (s, 1H, Ar-H), δ ~2.3 (s, 6H, 2 x Ar-OCOCH₃ ), δ ~2.1 (s, 9H, 3 x Ar-CH₃ )Predicted based on analogous structures
¹³C NMR (CDCl₃)δ ~169 (C=O), δ ~145-150 (Ar-C-O), δ ~120-130 (Ar-C), δ ~21 (OCOC H₃), δ ~12-16 (Ar-C H₃)Predicted based on analogous structures
IR (KBr)~1760 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch)Predicted based on analogous structures
2,3,5-Trimethylhydroquinone ¹H NMR (CD₃CN)δ 6.40 (s, 1H, Ar-H), δ 6.07 (s, 1H, -OH), δ 5.41 (s, 1H, -OH), δ 2.10 (s, 3H, Ar-CH₃), δ 2.09 (s, 3H, Ar-CH₃), δ 2.04 (s, 3H, Ar-CH₃)[11]
Physical Prop.Melting Point: 169 - 172 °C[12]

Conclusion

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate serves as a robust and stable chemical intermediate, whose value is realized upon its efficient conversion to 2,3,5-trimethylhydroquinone. The deacetylation reaction, achievable through various catalytic methods, is a fundamental step in the multi-billion dollar synthesis of Vitamin E. The protocols and insights provided herein offer a comprehensive guide for researchers to effectively utilize this important intermediate, grounded in the principles of synthetic efficiency and verifiable analytical outcomes.

References

  • EP1268390B1 - A process for preparing trimethylhydroquinone diacet
  • US20020161246A1 - Process for the manufacture of a vitamin E intermedi
  • US20020004619A1 - Process for preparing trimethylhydroquinone diacet
  • US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone.
  • Supporting Information for Manganese(III) Acetate-Mediated Reaction of 1,1-Diarylethenes with Alcohols - Kumamoto University. [Link]

  • CN103627741B - A kind of preparation method of Trimethylhydroquinone-1-acetic ester.
  • How to Synthesize Vitamin E - Acta Physico-Chimica Sinica. [Link]

  • How to synthesize vitamin E | Request PDF - ResearchGate. [Link]

  • Base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Supporting Information. [Link]

  • EP0808815B1 - Method for the prepar
  • (4-acetyloxy-2,3,5-trimethylphenyl) acetate - PubChem. [Link]

  • New Dammarane-Type Acetylated Triterpenoids and Their Related Compounds of Ficus pumila Fruit - Chemical & Pharmaceutical Bulletin. [Link]

  • (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before... - ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Hydroquinone diacetate - PubChem. [Link]

  • BASF 2,3,5-Trimethylhydroquinone Datasheet - lookpolymers.com. [Link]

Sources

Method

Catalytic reaction conditions involving (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

An Application Guide to the Catalytic Deacetylation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Introduction (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as durohydroquinone diacetate, serves as a crucial p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Deacetylation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Introduction

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as durohydroquinone diacetate, serves as a crucial protected form of 2,3,5-trimethylhydroquinone (durohydroquinone). The acetyl groups function as robust protecting groups for the phenolic hydroxyls, rendering the molecule less susceptible to oxidation. The controlled, catalytic removal of these acetyl groups—a reaction known as deacetylation or hydrolysis—is a fundamental transformation for unmasking the reactive hydroquinone core. This is particularly relevant in multi-step syntheses in materials science and the development of pharmaceutical agents where durohydroquinone serves as a key structural motif or precursor.

This guide provides an in-depth exploration of the primary catalytic methods for the deacetylation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. We will delve into the mechanistic underpinnings of acid-catalyzed, base-catalyzed, and enzyme-mediated hydrolysis, offering detailed protocols and field-proven insights to guide researchers in selecting and executing the optimal strategy for their specific application.

Mechanistic Principles of Ester Hydrolysis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing catalytic protocols. The hydrolysis of the ester linkages in (4-Acetyloxy-2,3,5-trimethylphenyl) acetate can be efficiently catalyzed by acids, bases, or enzymes, each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process, and its efficiency is often enhanced by using a large excess of water to drive the equilibrium towards the products.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which significantly increases the electrophilicity of the carbonyl carbon.[2] This activation allows for the nucleophilic attack by a weak nucleophile, such as water. Subsequent proton transfers and elimination of an alcohol (in this case, acetic acid is formed and the phenol remains) regenerate the catalyst and yield the final product.[3] This entire sequence is the microscopic reverse of the Fischer esterification process.[2][4]

Acid_Catalysis Figure 1: Acid-Catalyzed Hydrolysis Mechanism cluster_legend Legend Ester (Ar)-O-C(=O)-CH3 ProtonatedEster Protonated Ester (Ar)-O-C(=O+H)-CH3 Ester->ProtonatedEster + H3O+ H3O H3O+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H2O H2O H2O Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Leaving_Group_Ready Protonated Leaving Group Proton_Transfer->Leaving_Group_Ready Proton Transfer Products Phenol (Ar-OH) + Carboxylic Acid (CH3COOH) Leaving_Group_Ready->Products - CH3COOH Products->Products H3O_regen H3O+ key1 Key Intermediates are Highlighted

Caption: Figure 1: Acid-Catalyzed Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis (Saponification)

In contrast to the acid-catalyzed route, base-catalyzed hydrolysis, or saponification, is an irreversible process.[4] This is because the carboxylic acid product (acetic acid) is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol product (the phenoxide).[5][6] The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide as the leaving group, which is then protonated during the acidic workup to yield the final durohydroquinone product.

Base_Catalysis Figure 2: Base-Catalyzed Hydrolysis (Saponification) cluster_process Reaction Steps cluster_byproducts Byproducts Ester (Ar)-O-C(=O)-CH3 Tetrahedral_Intermediate Tetrahedral Intermediate (Ar)-O-C(O-)-OH-CH3 Ester->Tetrahedral_Intermediate + OH- OH OH- Carboxylic_Acid Carboxylic Acid CH3COOH Tetrahedral_Intermediate->Carboxylic_Acid Forms Phenoxide Phenoxide Ar-O- Tetrahedral_Intermediate->Phenoxide Collapse Carboxylate Carboxylate CH3COO- Carboxylic_Acid->Carboxylate + OH- (fast) Final_Product Phenol Ar-OH Phenoxide->Final_Product Protonation Acid_Workup Acid Workup (H3O+)

Caption: Figure 2: Base-Catalyzed Hydrolysis (Saponification).

Enzymatic Hydrolysis

Enzymatic catalysis, typically employing lipases or esterases, offers a green and highly selective alternative for deacetylation.[7][8] These enzymes function under mild conditions (neutral pH, room temperature), which is advantageous for sensitive substrates.[8] The mechanism often involves a catalytic triad (e.g., Serine-Histidine-Aspartate) in the enzyme's active site.[9] The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site.[9][10] This is followed by the formation of an acyl-enzyme intermediate and release of the phenol. Finally, hydrolysis of the acyl-enzyme intermediate regenerates the enzyme and releases the carboxylic acid.

Application Notes and Experimental Protocols

The choice of catalytic method depends on factors such as substrate compatibility with acidic or basic conditions, desired selectivity, and scale of the reaction.

Protocol 1: Acid-Catalyzed Deacetylation
  • Application Note: This method is straightforward and uses inexpensive reagents. It is suitable for substrates that are stable in strong acid. The reaction is reversible, so using an excess of water or a water-miscible co-solvent is crucial for driving the reaction to completion.[1]

  • Causality: Dilute sulfuric or hydrochloric acid provides the necessary hydronium ions (H₃O⁺) to act as the catalyst, protonating the carbonyl and activating it for nucleophilic attack by water.[1][3] Heating provides the activation energy for the reaction.

ParameterConditionNotes
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Typically 1-2 M aqueous solution.
Solvent Dioxane/Water or THF/Water (e.g., 1:1 v/v)Co-solvent is used to dissolve the organic substrate.
Temperature 80 - 100 °C (Reflux)Heating is required to achieve a reasonable reaction rate.[1]
Time 2 - 12 hoursMonitor by TLC or HPLC for disappearance of starting material.
Typical Yield > 90%Dependent on reaction completion and workup efficiency.

Step-by-Step Protocol:

  • Dissolve (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (1.0 eq) in a suitable co-solvent (e.g., Dioxane or THF) in a round-bottom flask equipped with a reflux condenser.

  • Add an equal volume of aqueous acid (e.g., 2 M H₂SO₄).

  • Heat the mixture to reflux (80-100 °C) and stir.

  • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude durohydroquinone product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Deacetylation (Saponification)
  • Application Note: This is a highly efficient and generally faster method than acid catalysis due to its irreversible nature.[4] It is the most common method for ester hydrolysis. Care must be taken as the resulting phenoxide is susceptible to oxidation, so performing the reaction under an inert atmosphere (N₂ or Ar) is recommended.

  • Causality: The strong nucleophile (OH⁻) directly attacks the ester carbonyl without the need for prior activation. The irreversible formation of the carboxylate salt drives the reaction to completion.[6]

ParameterConditionNotes
Catalyst/Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)1-3 equivalents in aqueous solution.
Solvent Methanol (MeOH) or Ethanol (EtOH)Helps to solubilize the substrate.
Temperature Room Temperature to 60 °CReaction is often fast even at room temperature.
Time 30 minutes - 4 hoursMonitor by TLC or HPLC.
Typical Yield > 95%Generally very high yields.

Step-by-Step Protocol:

  • Dissolve (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (1.0 eq) in methanol or ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Add an aqueous solution of NaOH or KOH (2.5 eq) dropwise to the stirring solution.

  • Stir the mixture at room temperature or warm gently to ~50 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the mixture in an ice bath.

  • Carefully acidify the reaction mixture to a pH of ~2-3 with cold, dilute HCl (e.g., 2 M).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the product.

Protocol 3: Lipase-Catalyzed Deacetylation
  • Application Note: Ideal for substrates with other base- or acid-labile functional groups. The mild, neutral conditions preserve stereochemistry and prevent side reactions.[7][11] While highly selective, reactions can be slower and enzymes add to the cost.

  • Causality: The lipase enzyme provides a specific active site that binds the ester and catalyzes its hydrolysis with high efficiency and selectivity under physiological conditions, avoiding the use of harsh reagents.[12]

ParameterConditionNotes
Catalyst Porcine Pancreas Lipase (PPL) or Candida antarctica Lipase B (CAL-B)Immobilized enzymes are often preferred for easy removal.
Solvent Phosphate Buffer (pH 7.0) with a co-solventCo-solvents like acetonitrile (10-20%) or THF may be needed to aid solubility.[11]
Temperature 30 - 40 °COptimal temperature for enzyme activity.
Time 12 - 48 hoursReactions are typically slower and require longer monitoring.
Typical Yield Variable, often > 80%Highly dependent on enzyme activity and substrate.

Step-by-Step Protocol:

  • Prepare a phosphate buffer solution (0.1 M, pH 7.0).

  • In a flask, suspend (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (1.0 eq) in the buffer. Add a minimal amount of co-solvent (e.g., acetonitrile) if solubility is an issue.

  • Add the lipase (e.g., 50-100 wt% of the substrate).

  • Incubate the mixture in a shaker or with gentle stirring at 30-40 °C.

  • Monitor the reaction by taking aliquots, extracting with ethyl acetate, and analyzing via HPLC or TLC.

  • Upon completion, remove the enzyme by filtration (especially if immobilized).

  • Saturate the aqueous filtrate with NaCl to facilitate extraction.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

General Experimental Workflow and Monitoring

A systematic approach is crucial for successful execution and optimization of any catalytic reaction.

Workflow start Reaction Setup (Substrate, Solvent, Catalyst) reaction Controlled Reaction (Temp, Time, Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, HPLC, NMR) reaction->monitoring workup Quenching & Workup (Neutralization/Acidification, Extraction) monitoring->workup If complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis product Pure Product (Durohydroquinone) analysis->product

Caption: Figure 3: General Experimental Workflow.

Analytical Monitoring Techniques:

  • Thin Layer Chromatography (TLC): A rapid and effective method for qualitative monitoring. The starting diacetate will have a higher Rf value (less polar) than the final diol product in a typical solvent system (e.g., 30% ethyl acetate in hexanes).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product. A reversed-phase column (e.g., C18) can effectively separate the diacetate from the product durohydroquinone.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to confirm the structure of the final product.[14] The disappearance of the acetyl methyl singlet (around δ 2.3 ppm) and the appearance of the phenolic -OH signals are key diagnostic markers in ¹H NMR.

References

  • Mechanism of ester hydrolysis. (2019, January 15). YouTube. [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Mechanisms of ester hydrolysis under acid or base catalysis. ResearchGate. [Link]

  • A Mild and Chemoselective Method for Deprotection of Aryl Acetates and Benzoates under Non-hydrolytic Condition. ResearchGate. [Link]

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. ACS Publications. [Link]

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. Oxford Academic. [Link]

  • Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. ACS Publications. [Link]

  • Reaction mechanism for the formation of hydroquinone diacetate. ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • Lipase-Catalyzed Site-Selective Deacetylation of Sterically Hindered Naphthohydroquinone Diacetate. ResearchGate. [Link]

  • Sirtuin Deacetylation Mechanism and Catalytic Role of the Dynamic Cofactor Binding Loop. ACS Publications. [Link]

  • Analytical methods based on transformations with hydrochloric acid. PubMed. [Link]

  • Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. ACS Publications. [Link]

  • Two catalytic domains are required for protein deacetylation. PubMed. [Link]

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase. RSC Publishing. [Link]

  • Catalytic routes and mechanisms for vinyl acetate synthesis. ResearchGate. [Link]

  • Kinetics of co-polyesters of hydroquinone diacetate and its methyl derivative with terephthalic acid. ResearchGate. [Link]

  • CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS. Purdue University Graduate School. [Link]

  • Establishing the main determinants of the environmental safety of catalytic fine chemical synthesis. RSC Publishing. [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. [Link]

  • Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols. MDPI. [Link]

  • Enzymatic hydrolysis – Knowledge and References. Taylor & Francis Online. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

  • Process for the production of 4-acetoxystyrene, its polymers and hydrolysis products.
  • Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. ACS Publications. [Link]

  • Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]

  • Trimethyl lock. Raines Lab. [Link]

  • Hydrolysis Of Acetate Research Articles. R Discovery. [Link]

  • Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes. MDPI. [Link]

  • Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes. PubMed. [Link]

  • Process for producing 4-acetoxyacetanilide.
  • Allylic Oxidations Catalyzed by Dirhodium Caprolactamate via Aqueous tert-Butyl Hydroperoxide. PMC. [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: In Vitro Assay Preparation Using (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Stabilized Phenolic Compound (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethyl-1,4-phenylene diacetate, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Stabilized Phenolic Compound

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethyl-1,4-phenylene diacetate, is a derivative of trimethylhydroquinone where the hydroxyl groups are protected by acetyl esters. This structural modification suggests its potential application as a prodrug or a stabilized precursor to a potent antioxidant. The acetylation of phenolic compounds can enhance their stability and bioavailability, with the active form being released through enzymatic hydrolysis within the cellular environment.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological activity of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in vitro. We will delve into detailed protocols for assessing its antioxidant capacity and its effects on cell viability, providing the scientific rationale behind each experimental step.

Compound Profile: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

PropertyValueSource
IUPAC Name (4-acetyloxy-2,3,5-trimethylphenyl) acetate[1]
Molecular Formula C13H16O4[1]
Molecular Weight 236.26 g/mol [1]
Synonyms 2,3,5-trimethyl-1,4-phenylene diacetate, 4-(acetyloxy)-2,3,5-trimethylphenyl acetate[1]

Principle of Action: A Prodrug Approach to Antioxidant Activity

The core hypothesis for the application of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in in vitro assays is its role as a precursor to the active antioxidant, 2,3,5-trimethylhydroquinone. The acetyl groups are likely cleaved by intracellular esterases, releasing the hydroquinone which can then exert its antioxidant effects by scavenging free radicals. This mechanism is analogous to that of other polyphenolic acetates which undergo enzymatic transacetylation.[2][3]

The following protocols are designed to first assess the direct antioxidant capacity of the compound and then to evaluate its effects on cultured cells, which will provide insights into its cell permeability, cytotoxicity, and intracellular activity.

Part 1: In Vitro Chemical Assays for Antioxidant Capacity

These assays are fundamental for the initial screening of a compound's antioxidant potential.[4] They are based on the ability of the antioxidant to reduce a colored oxidant, leading to a change in absorbance that can be measured spectrophotometrically.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it and causing a color change from violet to yellow.[5] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in a suitable solvent such as DMSO or ethanol. From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound dilutions or the positive control to the wells of a 96-well plate.

    • Add 150 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance is proportional to the antioxidant concentration.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Control: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions or the positive control to the wells.

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[5]

    • Standard: Prepare a series of dilutions of FeSO₄·7H₂O.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound dilutions or standard to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.[5]

  • Data Analysis:

    • Create a standard curve using the FeSO₄ dilutions.

    • Express the FRAP value of the test compound as FeSO₄ molar equivalents.

Part 2: Cell-Based Assays for Cytotoxicity and Cellular Activity

Cell-based assays are crucial to determine if the compound can cross the cell membrane and exert a biological effect. They also provide information on the compound's potential toxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.

Experimental Workflow for Cell-Based Assays

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture selected cell line cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treat_cells Treat cells with compound for 24-72h cell_seeding->treat_cells prepare_compound Prepare serial dilutions of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate prepare_compound->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anticancer potential) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a range of concentrations of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in the cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 570 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability:

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Interpretation of Results and Further Steps

A significant antioxidant activity in the chemical assays, coupled with a dose-dependent decrease in cell viability, would suggest that (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a promising bioactive compound. A low IC50 value in the antioxidant assays and a higher IC50 value in the cytotoxicity assay would indicate a favorable therapeutic window.

Proposed Mechanism of Action

G cluster_intracellular Intracellular Action compound (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (Prodrug) cell_membrane Cell Membrane compound->cell_membrane Passive Diffusion esterases Esterases cell_membrane->esterases intracellular Intracellular Space active_compound 2,3,5-Trimethylhydroquinone (Active Antioxidant) esterases->active_compound De-acetylation neutralized_ros Neutralized ROS active_compound->neutralized_ros Scavenging ros Reactive Oxygen Species (ROS) ros->neutralized_ros

Caption: Proposed Intracellular Activation Pathway.

Further investigations could involve:

  • Measuring intracellular reactive oxygen species (ROS): Use fluorescent probes like DCFH-DA to confirm the antioxidant effect within the cells.

  • Enzyme inhibition assays: If a specific target is hypothesized, such as cyclooxygenases, specific enzyme inhibition assays can be performed.[10]

  • Apoptosis assays: To determine if cell death is occurring via apoptosis, techniques like Annexin V/PI staining and caspase activity assays can be employed.[9]

By following these detailed protocols, researchers can effectively evaluate the in vitro bioactivity of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate and similar compounds, paving the way for further development in the fields of pharmacology and drug discovery.[4]

References

  • Vertex AI Search. (2023). Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays.
  • PubMed. (n.d.). In Vitro Antioxidant Assays.
  • Encyclopedia.pub. (2024).
  • PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches.
  • Mitrask. (2026). In-vitro Antioxidant Assay-An Insight.
  • BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • ResearchGate. (n.d.). MTT cell viability assay for ethanolic extract of polyphenols....
  • PubChem. (n.d.). AG-G-97635 | C13H16O4 | CID 344608.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. (2026). Phenolic Acid Composition and Apoptosis-Inducing Activity of Rhynchosia nulubilis Extracts Fermented with Ganoderma lucidum.
  • PubChem. (n.d.).
  • PubMed. (2002). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones.
  • Sigma-Aldrich. (n.d.). [acetoxy-(2,4,6-trimethylphenyl)
  • Frontiers. (2023).
  • PMC. (n.d.). (Acetoxy)(2-methylphenyl)
  • ResearchGate. (2025). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones.
  • The Good Scents Company. (n.d.).
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • PLOS One. (2025). Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide.
  • PMC. (n.d.). Metabolic engineering using acetate as a promising building block for the production of bio‐based chemicals.
  • ResearchGate. (2019). (PDF) Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Knowledge Base Article: Optimizing Yields for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Target Molecule: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (Commonly known as Trimethylhydroquinone diacetate or TMHQ-DA)[1]. Ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Optimizing Yields for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Target Molecule: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (Commonly known as Trimethylhydroquinone diacetate or TMHQ-DA)[1]. Application: Critical intermediate in the total synthesis of α-tocopherol (Vitamin E).

This troubleshooting guide is designed for synthesis chemists and process engineers experiencing yield ceilings, byproduct formation, or isolation failures when synthesizing TMHQ-DA. Rather than relying on outdated, brute-force acetylation methods, this guide focuses on the modern, high-efficiency Ketoisophorone (KIP) Rearrangement Route , explaining the mechanistic causality behind each process parameter.

Section 1: Troubleshooting & FAQs

Q: We are using the Ketoisophorone (KIP) rearrangement route. Why are we observing heavy tar formation and yields stuck below 60%? A: You are likely using a traditional Brønsted acid (like concentrated H₂SO₄) at high molar equivalents. Causality & Solution: The conversion of KIP to the diacetate relies on a delicate Wagner-Meerwein methyl migration followed by aromatization. High concentrations of sulfuric acid at elevated temperatures create a highly dehydrating environment that promotes the oligomerization of the reactive enol intermediates before they can be trapped by acetic anhydride. By switching to a superacid catalyst (e.g., fluorosulfonic acid or methanetrisulfonic acid) at ultra-low loadings (0.1–1.0 mol%), you provide the necessary protonation for the rearrangement without inducing polymerization. This specific adjustment routinely pushes yields from ~60% to >95%[2].

Q: Why is my direct acetylation of 2,3,5-trimethylhydroquinone (TMHQ) stalling at 80% conversion? A: The primary issue is steric hindrance. The target molecule features a C4 hydroxyl group tightly flanked by two methyl groups at the C3 and C5 positions[1]. When using standard acid catalysts, the bulky tetrahedral intermediate formed during acyl transfer is sterically repelled. Causality & Solution: To overcome this activation energy barrier, you must use a highly nucleophilic acyl transfer catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive, less sterically demanding acylpyridinium intermediate that readily attacks the hindered phenol. However, bypassing TMHQ entirely and synthesizing the diacetate directly from KIP is strongly recommended for scale-up.

Q: During product isolation, my product is degrading back into mono-acetates or TMHQ. How can I stabilize the workup? A: The ester linkages in (4-Acetyloxy-2,3,5-trimethylphenyl) acetate are highly susceptible to both acid- and base-catalyzed hydrolysis. Causality & Solution: When you quench the reaction with water, the unreacted acetic anhydride undergoes an exothermic hydrolysis. If this heat is not managed, the localized high temperatures combined with the acidic environment will cleave your newly formed acetate groups. You must implement a strict thermal-controlled quench: pour the reaction mass directly over crushed ice to absorb the enthalpy of hydrolysis, and immediately neutralize to exactly pH 6 while keeping the internal temperature strictly below 20°C[2].

Section 2: Quantitative Data & Catalyst Comparison

The following table summarizes the impact of catalyst selection on the KIP rearrangement workflow. Notice the inverse relationship between catalyst loading and overall yield.

Catalyst SystemCatalyst Loading (mol%)Ac₂O (Equiv.)Temp (°C)Time (h)Yield (%)Purity (%)
Concentrated H₂SO₄500.05.0404.030 - 66Moderate
Fluorosulfonic Acid[2]1.52.550 - 601.098.094.7
Methanetrisulfonic Acid[3]1.03.040 - 502.096.0>95.0
Section 3: Mechanistic Workflow & Failure Modes

The diagram below maps the logical flow of the KIP rearrangement, highlighting where specific deviations in protocol lead to distinct failure modes.

G KIP Ketoisophorone (KIP) Starting Material Reaction Wagner-Meerwein Rearrangement & Aromatization (40-60°C) KIP->Reaction Ac2O Acetic Anhydride Acylating Agent Ac2O->Reaction Acid Superacid Catalyst (e.g., FSO3H, CH4O9S3) Acid->Reaction TMHQ_DA (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Target Yield >95% Reaction->TMHQ_DA Optimal Quench (Ice water, pH 6) Hydrolysis Hydrolysis to TMHQ (If Workup >20°C or pH ≠ 6) Reaction->Hydrolysis Poor Temp/pH Control Polymers Polymeric Byproducts (If Catalyst >5 mol%) Reaction->Polymers Excess Acid / Heat

Workflow and troubleshooting nodes for synthesizing TMHQ-DA from Ketoisophorone.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Superacid-Catalyzed Synthesis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate includes built-in visual and analytical validation checks[2],[3].

Step 1: Anhydrous Setup & Reagent Charging

  • Action: In a 250 mL round-bottom flask equipped with a magnetic stirrer, internal thermometer, and argon inlet, charge 25.5 g (0.25 mol) of acetic anhydride. Add 0.26 mL of fluorosulfonic acid (or 1.0 mol% methanetrisulfonic acid) with the strict exclusion of moisture.

  • Validation Check: The solution must remain clear and colorless. Any yellowing at this stage indicates moisture contamination or impure anhydride.

Step 2: Controlled KIP Addition

  • Action: Heat the mixture to 40°C. Begin the dropwise addition of 15.5 g (0.1 mol) of ketoisophorone (KIP) over 30 minutes.

  • Validation Check: The reaction is highly exothermic. Use a cooling water bath to strictly maintain the internal temperature between 50–60°C. The mixture will transition from dark yellow to dark brown—this specific color change confirms the aromatization process has successfully initiated[3].

Step 3: Maturation & In-Process Control (IPC)

  • Action: Maintain stirring at 50°C for 1.5 to 2.5 hours.

  • Validation Check: Pull a 0.1 mL aliquot, quench in cold ethyl acetate/water, and run GC or HPLC. The KIP peak must be <1% area. If >1%, extend maturation by 30 minutes.

Step 4: Thermal-Controlled Quench

  • Action: Transfer the dark brown solution into a beaker containing 130 g of crushed ice and water under vigorous stirring.

  • Validation Check: The rapid temperature drop prevents product degradation. As the excess acetic anhydride hydrolyzes, monitor the thermometer to ensure the temperature does not exceed 20°C.

Step 5: Neutralization & Crystallization

  • Action: Slowly add 40% aqueous NaOH dropwise until the aqueous phase reaches exactly pH 6.

  • Validation Check: White to off-white crystals of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate will rapidly precipitate[2]. Warning: A pH >7 will cause the crystals to dissolve or oil out due to saponification.

Step 6: Isolation

  • Action: Isolate the product via vacuum filtration, wash the filter cake with 3 x 50 mL of ice-cold distilled water, and dry under vacuum (10 mbar) at 45°C to a constant weight.

References
  • US5969176A - Process for the production of trimethylhydroquinone diesters and of trimethylhydroquinone Source: Google Patents URL
  • Methanetrisulfonic Acid: A Highly Efficient Strongly Acidic Catalyst for Wagner-Meerwein Rearrangement, Friedel-Crafts Alkylation and Acylation Reactions.
  • AG-G-97635 | C13H16O4 | CID 344608 - (4-acetyloxy-2,3,5-trimethylphenyl)

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Welcome to the technical support guide for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. This guide provides in-depth troubleshooting advice, experimental protocols, and scientific explanations to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my (4-Acetyloxy-2,3,5-trimethylphenyl) acetate sample over time. What is the likely cause?

The most probable cause of degradation for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, an ester of a phenol, is hydrolysis.[1][2] This process involves the cleavage of the ester bond in the presence of water, yielding 4-hydroxy-2,3,5-trimethylphenol and acetic acid. The rate of hydrolysis can be significantly influenced by storage conditions such as temperature, humidity, and pH (if in solution).[3][4]

Key Degradation Pathway: Hydrolysis

The primary degradation route for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is through the hydrolysis of its ester functional groups. This reaction can be catalyzed by both acids and bases.[5]

C1 (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Degradation Hydrolysis (catalyzed by acid or base) C1->Degradation H2O Water (H₂O) H2O->Degradation P1 4-hydroxy-2,3,5-trimethylphenol Degradation->P1 P2 Acetic Acid Degradation->P2

Caption: Primary hydrolysis degradation pathway.

Q2: What are the optimal storage conditions to minimize degradation?

To minimize degradation, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate should be stored in a cool, dry, and dark environment. Exposure to moisture, high temperatures, and light can accelerate degradation.[6]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated) or -20°C (Frozen) for long-term storage.Lower temperatures significantly reduce the rate of chemical reactions, including hydrolysis.[7][8]
Humidity As low as possible. Store in a desiccator with a suitable desiccant.Minimizes the availability of water for hydrolysis.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Reduces the risk of oxidation, although hydrolysis is the primary concern.
Container Tightly sealed, amber glass vials or bottles.Protects from moisture and light. Amber glass prevents photodegradation.
Q3: My compound is stored as a solution. What additional precautions should I take?

Storing (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in solution requires careful consideration of the solvent and pH.

  • Solvent Choice: Use a dry, aprotic solvent if possible. If an aqueous buffer is necessary, prepare it with high-purity water and sterile-filter it.

  • pH Control: The rate of ester hydrolysis is pH-dependent.[4] It is generally slowest in the mid-pH range (around pH 4-6) and increases significantly in acidic or basic conditions.[3] If buffering is required, select a buffer system that maintains a stable pH in this range.

  • Aliquotting: If you need to use the solution multiple times, it is best to aliquot it into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination with water or microorganisms.

Q4: How can I experimentally confirm if my sample has degraded?

Several analytical techniques can be employed to assess the purity of your (4-Acetyloxy-2,3,5-trimethylphenyl) acetate sample and detect degradation products.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for assessing purity and quantifying degradation products.[9][10][11] A reversed-phase C18 column is often suitable. The appearance of a new peak corresponding to the more polar 4-hydroxy-2,3,5-trimethylphenol and a decrease in the area of the parent compound's peak are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the added benefit of identifying the degradation products by their mass-to-charge ratio, confirming the hydrolysis pathway.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of degradation products. The appearance of a new phenolic hydroxyl proton signal and changes in the aromatic and methyl proton signals would indicate hydrolysis.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Caption: Troubleshooting workflow for degradation.

Step 1: Visual Inspection and Solubility Check
  • Question: Has the physical appearance of the solid compound changed (e.g., color change, clumping)?

  • Action: A change in appearance can indicate degradation or absorption of moisture.

  • Question: Is there a noticeable change in the solubility of the compound in your chosen solvent?

  • Action: Degradation products may have different solubility profiles.

Step 2: Review of Storage and Handling Procedures
  • Question: Was the container tightly sealed?

  • Action: If not, moisture from the atmosphere could have entered.

  • Question: How frequently has the container been opened?

  • Action: Frequent opening, especially in a humid environment, increases the risk of moisture absorption.

  • Question: If stored in a freezer, was the container allowed to come to room temperature before opening?

  • Action: Opening a cold container can cause condensation of atmospheric moisture onto the compound.

Step 3: Analytical Confirmation of Degradation

If you suspect degradation, it is crucial to confirm it analytically.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Prepare a standard solution of your (4-Acetyloxy-2,3,5-trimethylphenyl) acetate reference material (of known purity) in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., determined by a UV scan of the standard).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject both the standard and sample solutions. Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks in the sample chromatogram compared to the standard.

Step 4: Forced Degradation Study (Optional but Recommended)

To definitively identify the degradation products, a forced degradation study can be performed.[14][15][16] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.

Experimental Protocol: Forced Hydrolysis

  • Acidic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M HCl. Heat gently (e.g., 60°C) for a set period (e.g., 1-2 hours).

  • Basic Hydrolysis: Dissolve a small amount of the compound in a solution of 0.1 M NaOH at room temperature.

  • Neutral Hydrolysis: Dissolve a small amount of the compound in high-purity water and heat as in the acidic hydrolysis step.

  • Analysis: Analyze the resulting solutions by HPLC or LC-MS. The peaks that increase under these conditions are likely degradation products.

Caution: Handle all chemicals with appropriate personal protective equipment in a well-ventilated area.

By following this guide, you can effectively troubleshoot and mitigate the degradation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, ensuring the quality and reliability of your experimental results.

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Evidence consistent with an elimination–addition mechanism. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Inorganic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, April 1). Concerning Phenyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Retrieved from [Link]

  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants. Retrieved from [Link]

  • ACS Publications. (n.d.). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Ester hydrolysis of cellulose acetate and cellulose acetate phthalate in aqueous suspension and solution, and solid state. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • CORE. (2016, February 24). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. Retrieved from [Link]

  • PMC. (2018, September 5). Effect of Storage Time and Temperature on Phenolic Compounds of Soybean (Glycine max L.) Flour. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Temperature dependence of ester hydrolysis in water. Retrieved from [Link]

  • MDPI. (2022, March 18). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. Retrieved from [Link]

  • PMC. (n.d.). Comparison of Analytical Methods and Residue Patterns of Pymetrozine in Aster scaber. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • ScienceDirect. (2023, July 10). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PMC. (n.d.). (Acetoxy)(2-methylphenyl)methyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2,3,6-trimethylphenyl acetate. Retrieved from [Link]

  • PMC. (2025, October 29). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Frontiers. (n.d.). Study on the removal characteristics and degradation pathways of highly toxic and refractory organic pollutants in real pharmaceutical factory wastewater treated by a pilot-scale integrated process. Retrieved from [Link]

  • Integrated Risk Information System. (n.d.). Toxicological Review of Trimethylbenzenes. Retrieved from [Link]

  • AWS. (n.d.). Forced degradation and stability indicating studies for Clomifene Citrate Tablet. Retrieved from [Link]

  • PMC. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • The Good Scents Company. (n.d.). strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-Trimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the crystallization of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-Trimethylhydroquinone diacetate. The focus is on troubleshooting common experimental issues and providing robust protocols to achieve high purity and optimal crystal morphology.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (4-Acetyloxy-2,3,5-trimethylphenyl) acetate and why is its crystalline form important?

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a diacetate ester of 2,3,5-trimethylhydroquinone.[1][2] In pharmaceutical and materials science, controlling the solid-state form of a compound is critical. A well-defined and consistent crystalline form ensures batch-to-batch reproducibility, stable shelf-life, predictable dissolution rates, and optimal downstream processing characteristics. Crystallization is a key purification technique used to isolate the compound from reaction byproducts and achieve the high purity required for its applications.[3][4]

Q2: What are the key physical properties I should know before starting crystallization?

Understanding the compound's physical properties is fundamental to designing a successful crystallization process. While extensive experimental data for this specific molecule is not widely published, we can infer properties from its structure and related compounds.

PropertyValue / Expected BehaviorSignificance for Crystallization
Molecular Formula C₁₃H₁₆O₄Provides the basis for calculating concentration and yield.[1]
Molecular Weight 236.26 g/mol Essential for stoichiometric and yield calculations.[1]
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate; sparingly soluble in water and nonpolar solvents like hexanes.[5]The choice of solvent is the most critical parameter. A good solvent will dissolve the compound when hot but have low solubility when cold.[6]
XLogP3 2.7This value suggests moderate lipophilicity, guiding the selection towards solvents of intermediate polarity.[1]
Hydrogen Bond Donors/Acceptors 0 / 4The absence of donor sites and presence of acceptor sites (carbonyl oxygens) influences solvent interactions.[1]

Q3: Which solvents are recommended for the crystallization of this compound?

The ideal solvent should exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7]

  • Single Solvent Systems: Based on the solubility of the parent hydroquinone, alcohols (e.g., methanol, ethanol, isopropanol) and esters (e.g., ethyl acetate) are excellent starting points.[5][8]

  • Binary (Mixed) Solvent Systems: An anti-solvent approach can be highly effective.[9][10] In this method, the compound is dissolved in a "good" solvent (e.g., ethyl acetate, acetone) and a "poor" or "anti-solvent" (e.g., hexanes, heptane, water) is added to induce precipitation.[9][10][11] This technique is beneficial for compounds that are either too soluble or not soluble enough in common single solvents.

Q4: How do I choose the best crystallization method?

The choice depends on the compound's solubility profile and the scale of the experiment.

  • Cooling Crystallization: The most common method.[12] It involves dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly.[6][12] This is ideal when a solvent with a steep temperature-solubility profile is found.

  • Anti-Solvent Crystallization: Useful when the compound is highly soluble in a solvent at all temperatures. The addition of an anti-solvent reduces the overall solubility of the compound in the mixture, inducing crystallization.[10][13] The rate of anti-solvent addition is a critical parameter to control crystal size.[10]

  • Evaporation Crystallization: This method involves slowly evaporating the solvent from a saturated solution. It is typically used for small-scale experiments or when trying to grow single crystals for X-ray diffraction, but it can be less controlled for bulk purification.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Problem 1: My compound is "oiling out" instead of crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[14][15] This is problematic because impurities tend to be more soluble in the oil, leading to poor purification.[14]

  • Primary Causes & Solutions:

    • Supersaturation is too high or cooling is too rapid: The solution temperature is below the compound's melting point, but the concentration is too high for nucleation to occur properly.[14][16]

      • Solution: Re-heat the mixture to dissolve the oil, add 5-10% more solvent to reduce the concentration, and then cool the solution at a much slower rate.[14][17] Insulating the flask can promote slow cooling.[14]

    • Low Melting Point Impurities: Significant impurities can depress the melting point of the mixture, favoring oil formation.[14]

      • Solution: Consider a pre-purification step like column chromatography. Alternatively, attempt to crystallize from a more dilute solution.

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the compound's melting point.[17]

      • Solution: Switch to a lower-boiling point solvent system.

Problem 2: I am not getting any crystals, even after the solution has cooled.

This indicates that the solution is not sufficiently supersaturated, a state required for crystals to form.

  • Primary Causes & Solutions:

    • Too Much Solvent: This is the most common reason for crystallization failure.[17] The compound remains soluble even at low temperatures.

      • Solution: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.[14]

    • Nucleation Barrier: The solution is supersaturated, but there are no nucleation sites for crystals to begin growing.

      • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[17][18] This creates microscopic imperfections that can serve as nucleation sites.

      • Solution 2 (Seeding): If available, add a tiny crystal of the pure compound ("seed crystal") to the cooled solution.[17][19] This provides a template for further crystal growth.

      • Solution 3 (Sub-zero Cooling): Place the flask in an ice bath or freezer to further decrease solubility, but be aware that rapid cooling can lead to smaller crystals.[17]

Problem 3: The crystals are very small/needle-like and the yield is poor.

The formation of very fine crystals often indicates that nucleation happened too quickly and dominated the crystal growth process.[14]

  • Primary Causes & Solutions:

    • Excessive Supersaturation: Cooling the solution too fast or using a highly concentrated solution can lead to rapid precipitation.

      • Solution: Reduce the rate of cooling.[20] You can also try using slightly more solvent to ensure the solution is less concentrated at the point of nucleation, which favors slower growth of larger crystals.[14]

    • Poor Yield: A significant amount of the compound may remain in the mother liquor.[14]

      • Solution: After filtering the initial crop of crystals, try to concentrate the mother liquor by evaporating some solvent and cooling again to obtain a second crop. Be aware that the second crop may be less pure. Further cooling of the filtrate in an ice bath can also help maximize yield.

Problem 4: The final product is impure even after crystallization.

This suggests that impurities were incorporated into the crystal lattice or are present on the crystal surface.

  • Primary Causes & Solutions:

    • Inclusion/Occlusion: Impurities are trapped within the growing crystal. This often happens when crystallization occurs too rapidly.[14]

      • Solution: A second recrystallization is necessary. Dissolve the impure crystals in fresh hot solvent and repeat the cooling process, ensuring it is slow and gradual.

    • Surface Contamination: Impurities from the mother liquor adhere to the crystal surface during filtration.

      • Solution: After filtration, wash the collected crystals with a small amount of ice-cold solvent.[3][6] Using cold solvent minimizes the dissolution of your desired product while washing away the dissolved impurities.

    • Co-crystallization: An impurity with a very similar structure may crystallize alongside the product.

      • Solution: This is a more challenging issue. A different solvent system may be required to alter the relative solubilities of the product and the impurity.[4]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Cooling Crystallization from a Single Solvent

This protocol outlines a standard procedure for purifying (4-Acetyloxy-2,3,5-trimethylphenyl) acetate using a single solvent like ethanol or ethyl acetate.

  • Solvent Selection: In a test tube, add ~50 mg of the crude compound and add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the test tube. An ideal solvent dissolves the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate or in a water bath). Add just enough hot solvent to fully dissolve the compound.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed on an insulating surface.[14] Do not disturb the flask during this period. Further cooling in an ice bath can be done after initial crystals have formed.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7][12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in a particular solvent.

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent or anti-solvent (e.g., hexanes or water) dropwise to the stirred solution.[10]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystal growth should occur over time. Gentle warming to redissolve the initial precipitate followed by very slow cooling can sometimes improve crystal quality.

  • Isolation, Washing & Drying: Follow steps 5-7 from Protocol 1, using the cold solvent/anti-solvent mixture for the washing step.

Crystallization Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting common crystallization issues.

G start Start: Dissolve Crude Compound in Hot Solvent cool Cool Solution Slowly start->cool check_xtal Crystals Formed? cool->check_xtal check_oil Oil Formed? check_xtal->check_oil No success Filter, Wash & Dry Pure Crystals check_xtal->success Yes no_xtal No Precipitation check_oil->no_xtal No oil_out Problem: Oiling Out check_oil->oil_out Yes too_much_solvent Action: Reduce Solvent (Evaporate) no_xtal->too_much_solvent Suspect: Too much solvent induce_nucleation Action: Induce Nucleation (Scratch / Seed) no_xtal->induce_nucleation Suspect: Nucleation issue reheat_add_solvent Re-heat, Add More Solvent (5-10%) oil_out->reheat_add_solvent cool_slower Cool Even Slower reheat_add_solvent->cool_slower cool_slower->cool too_much_solvent->cool induce_nucleation->cool

Caption: A decision tree for troubleshooting common crystallization outcomes.

Section 4: References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ACS Publications. (1999). Dynamic Optimization of a Batch Cooling Crystallization Process. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • IFAC-PapersOnLine. (2011). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. Retrieved from [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Retrieved from [Link]

  • UMPSA-IR. (2023). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Analysis. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Batch Crystallization Optimization and Process Design. Retrieved from [Link]

  • Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]

  • National Institutes of Health. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 344608, (4-acetyloxy-2,3,5-trimethylphenyl) acetate. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. Retrieved from [Link]

  • Reddit. (2025, May 23). How do I recrystallize this product? Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 119024, 4-Hydroxy-2,3,6-trimethylphenyl acetate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 12785, Trimethylhydroquinone. Retrieved from [Link]

  • Google Patents. (n.d.). US20020004619A1 - Process for preparing trimethylhydroquinone diacetate and ... Retrieved from

  • The Good Scents Company. (n.d.). strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). Retrieved from [Link]

  • Chemsrc. (2025, August 25). (4-acetyl-3-acetyloxyphenyl) acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved from [Link]

Sources

Optimization

Resolving common impurities in (4-Acetyloxy-2,3,5-trimethylphenyl) acetate samples

Welcome to the technical support center for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Here, we provide in-depth, experience-driven advice and practical, validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges associated with the purity of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, providing direct answers and actionable solutions.

Impurity Identification

Question 1: My sample of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate shows an unexpected peak in the HPLC chromatogram. What could it be?

Several common impurities can arise during the synthesis or storage of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. The most likely candidates are:

  • Starting Materials: Unreacted 2,3,5-trimethylhydroquinone.

  • Over-Acetylation Byproduct: 2,3,5-trimethyl-1,4-phenylene diacetate, where both hydroxyl groups of the starting hydroquinone are acetylated[1].

  • Hydrolysis Product: 4-Hydroxy-2,3,6-trimethylphenyl acetate, resulting from the hydrolysis of one of the acetate groups[2]. This is a significant concern if the compound has been exposed to moisture or non-neutral pH conditions.

  • Residual Solvents: Solvents used during synthesis or purification, such as ethyl acetate, hexane, or dichloromethane[3].

  • Reagents: Traces of reagents like acetic anhydride or catalysts used in the acetylation reaction.

To definitively identify the impurity, it is recommended to use a combination of analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Question 2: I observe a gradual degradation of my (4-Acetyloxy-2,3,5-trimethylphenyl) acetate sample over time, even when stored. What is the likely cause and how can I prevent it?

The primary degradation pathway for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is hydrolysis.[6][7][8] Acetate esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, and even by ambient moisture. This will lead to the formation of 4-Hydroxy-2,3,6-trimethylphenyl acetate and acetic acid.

Prevention Strategies:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.

  • Temperature: Store at reduced temperatures (2-8 °C) to slow down the rate of hydrolysis.

  • pH Control: Ensure that any solutions prepared with the compound are maintained at a neutral pH, as both acidic and basic conditions can accelerate hydrolysis.

Troubleshooting & Resolution Workflows

This section provides detailed protocols for identifying and removing specific impurities.

Workflow 1: Identification and Removal of Over-Acetylated Impurity

The presence of 2,3,5-trimethyl-1,4-phenylene diacetate is a common issue arising from the lack of selectivity during the acetylation of 2,3,5-trimethylhydroquinone.

Identification:

  • HPLC: The diacetate byproduct will typically have a shorter retention time than the monoacetate product in reverse-phase HPLC due to its increased polarity.

  • NMR: In the ¹H NMR spectrum, the diacetate will show two distinct acetate methyl singlets, whereas the desired product will have one acetate methyl singlet and a hydroxyl proton signal.

Resolution Protocol: Flash Column Chromatography

Flash column chromatography is an effective method for separating the desired monoacetate from the diacetate byproduct.[3]

Step-by-Step Protocol:

  • Slurry Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

  • Column Packing: Pack a silica gel column with a non-polar solvent like hexane.

  • Loading: Carefully load the slurry onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Parameter Value Rationale
Stationary Phase Silica GelProvides good separation based on polarity.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of compounds with varying polarities.
Detection UV (254 nm)Both the product and impurity are UV active.

Diagram: Impurity Removal Workflow

G Crude_Sample Crude Sample (with Diacetate Impurity) Dissolution Dissolve in Minimal Solvent Crude_Sample->Dissolution Column_Chromatography Flash Column Chromatography Dissolution->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection Purity_Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Purity_Analysis Combine_Fractions Combine Pure Fractions Purity_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate using flash column chromatography.

Workflow 2: Addressing Hydrolysis Products

The presence of 4-Hydroxy-2,3,6-trimethylphenyl acetate indicates sample degradation. While re-purification is possible, preventing further hydrolysis is crucial.

Identification:

  • HPLC: The hydrolyzed product is more polar and will have a longer retention time in reverse-phase HPLC.

  • MS: The mass spectrum will show a peak corresponding to the molecular weight of the hydrolyzed product.

Resolution Protocol: Recrystallization

Recrystallization can be an effective method for removing the more polar hydrolysis product.[9]

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent system in which the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution. A mixture of ethyl acetate and hexane is often a good starting point.

  • Dissolution: Dissolve the impure sample in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value Rationale
Solvent System Ethyl Acetate/HexaneProvides a good balance of solubility for effective recrystallization.
Cooling Rate SlowPromotes the formation of larger, purer crystals.
Washing Cold SolventMinimizes the loss of the desired product while removing impurities.

Diagram: Hydrolysis and Prevention

G cluster_hydrolysis Hydrolysis Pathway cluster_prevention Prevention Strategies Product (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Hydrolyzed_Product 4-Hydroxy-2,3,6-trimethylphenyl acetate Product->Hydrolyzed_Product Hydrolysis Acetic_Acid Acetic Acid Product->Acetic_Acid Hydrolysis H2O H₂O (Moisture) H2O->Product Inert_Atmosphere Inert Atmosphere (Ar, N₂) Desiccator Desiccator Low_Temp Low Temperature (2-8 °C)

Caption: The hydrolysis pathway of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate and preventative measures.

Analytical Methods

Accurate assessment of purity is critical. The following table summarizes recommended analytical methods.[10][11][12]

Method Purpose Typical Conditions
HPLC-UV Quantify purity and detect impurities.Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradientDetection: 254 nm
GC-MS Identify volatile impurities and residual solvents.Column: DB-5 or equivalentCarrier Gas: HeliumDetection: Mass Spectrometry
¹H NMR Structural confirmation and identification of impurities.Solvent: CDCl₃ or DMSO-d₆Frequency: 400 MHz or higher

References

  • Analytical Methods. (n.d.). Vertex AI Search.
  • How to purify an organic salt (acetate) from impurities. (2017, May 22). ResearchGate.
  • MedChem Tips and Tricks. (2016, February 12). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Analytical methods. (n.d.). Taylor & Francis Online.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (2022, December 2). MDPI.
  • c9ob01452g1.pdf. (n.d.). The Royal Society of Chemistry.
  • 4-Hydroxy-2,3,6-trimethylphenyl acetate. (n.d.). PubChem.
  • Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. (1994). Journal of Organic Chemistry.
  • Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes from various sources. (1969). Journal of Pharmaceutical Sciences.
  • TDS. (n.d.). TMG Industrial Chemicals (Taiwan) Company Limited.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (n.d.). ResearchGate.
  • Purification process for methyl acetate. (n.d.). Google Patents.
  • The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. (2004). Journal of Pharmaceutical Sciences.
  • (4-acetyloxy-2,3,5-trimethylphenyl) acetate. (n.d.). PubChem.
  • Product chemistry - Relevant impurities of technical active substances. (n.d.). BVL.
  • [acetoxy-(2,4,6-trimethylphenyl)-iodanyl] acetate. (n.d.). Sigma-Aldrich.
  • Metabolic engineering using acetate as a promising building block for the production of bio‐based chemicals. (n.d.). PMC.
  • Kinetics of the hydrolysis of acetic anhydride and the reaction of 4-nitrophenyl acetate with imidazole in aqueous-organic mixed solvents. (n.d.). Academia.edu.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024, August 17). Semantic Scholar.
  • Conversion of methylenedioxybenzene derivatives into 2-methoxyphenol derivatives. (n.d.).
  • Toxicological Review of Trimethylbenzenes. (n.d.). Integrated Risk Information System.
  • Process for the preparation of 2,4,6-trimethylphenylacetic acid. (n.d.). Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI.
  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México.
  • Acetic acid, (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3h)-furanylidene)-, methyl ester. (n.d.). PubChemLite.

Sources

Troubleshooting

Preventing the oxidation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in solution

Technical Support Center: Troubleshooting the Oxidation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) in Solution Mechanistic Overview: The "Oxidation" Illusion (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Oxidation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) in Solution

Mechanistic Overview: The "Oxidation" Illusion

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, commonly known as trimethylhydroquinone diacetate (TMHQ-DA), is a highly stable, protected intermediate widely used in the synthesis of α-tocopherol (Vitamin E)[1]. Researchers often contact support reporting that their TMHQ-DA stock solutions have undergone "spontaneous oxidation," evidenced by the solution turning yellow or brown.

As a Senior Application Scientist, I must clarify a critical mechanistic distinction: TMHQ-DA itself is highly resistant to direct oxidation. The observed degradation is actually a two-step cascade:

  • Deprotection (Hydrolysis/Transesterification): The acetate protecting groups are cleaved by trace water or nucleophilic solvents (e.g., alcohols), a process catalyzed by acidic or basic conditions[2]. This yields free 2,3,5-trimethylhydroquinone (TMHQ).

  • Auto-Oxidation: Once deprotected, the free TMHQ is highly susceptible to aerobic oxidation. Ambient oxygen rapidly oxidizes TMHQ to trimethyl-1,4-benzoquinone (TMBQ), which is the actual species responsible for the yellow/brown discoloration[3].

degradation_pathway TMHQ_DA (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) Stable, Colorless Hydrolysis Hydrolysis (H2O, Alcohols) TMHQ_DA->Hydrolysis TMHQ 2,3,5-Trimethylhydroquinone (TMHQ) Unstable Intermediate Hydrolysis->TMHQ Oxidation Auto-Oxidation (O2, Light) TMHQ->Oxidation TMBQ Trimethyl-1,4-benzoquinone (TMBQ) Yellow/Brown Impurity Oxidation->TMBQ

Fig 1: Two-step degradation of TMHQ-DA via hydrolysis to TMHQ, followed by auto-oxidation to TMBQ.

Diagnostic FAQs (Troubleshooting)

Q: My TMHQ-DA solution turned yellow overnight. Is the compound inherently unstable? A: No. The yellow color is a direct visual indicator of TMBQ formation[3]. This means your solvent system compromised the ester bonds. Either the solvent contained trace water, acted as a nucleophile (like methanol or ethanol), or the pH was not strictly neutral. Once the acetate groups are stripped to form TMHQ, ambient oxygen rapidly drives the oxidation step.

Q: Which solvents are safe for preparing stable stock solutions? A: You must use strictly anhydrous, aprotic solvents. Toluene, dichloromethane (DCM), and ethyl acetate are excellent choices because they cannot participate in transesterification or hydrolysis. Avoid protic solvents (methanol, ethanol, water) entirely[2].

Q: How do pH and temperature affect stability? A: Ester hydrolysis is catalyzed by both acids and bases[1]. Even slight deviations from neutral pH in the presence of trace moisture will rapidly degrade TMHQ-DA. While the compound is thermally stable, elevated temperatures exponentially increase the kinetics of this background hydrolysis.

Quantitative Stability Data

To illustrate the critical importance of solvent selection, the following table summarizes the degradation kinetics of 50 mM TMHQ-DA solutions across various environments.

Table 1: Stability of 50 mM TMHQ-DA Solutions Across Various Solvents and Conditions

Solvent SystemConditionPrimary Degradation MechanismEstimated Half-LifeVisual Observation (7 Days)
Anhydrous Toluene4°C, ArgonNone (Stable)> 6 monthsColorless
Dichloromethane25°C, AirTrace Hydrolysis~ 4 weeksPale Yellow
Methanol25°C, AirTransesterification~ 3 daysYellow/Brown
Aqueous Buffer (pH 8)25°C, AirBase-Catalyzed Hydrolysis< 12 hoursDark Brown

Standard Operating Procedure (SOP): Preparation of Hydrolysis-Resistant TMHQ-DA Solutions

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By eliminating the causal factors of hydrolysis and oxygen exposure, the downstream oxidation is entirely prevented.

Step 1: Glassware Preparation

  • Bake all volumetric flasks and storage vials at 120°C for a minimum of 2 hours to eliminate surface moisture.

  • Cool the glassware in a desiccator and purge with Argon gas prior to use.

Step 2: Solvent Degassing and Drying

  • Select an anhydrous, aprotic solvent (e.g., HPLC-grade Toluene stored over activated molecular sieves).

  • Degas the solvent by sparging with Argon for 15 minutes to displace dissolved oxygen. This prevents the secondary auto-oxidation step should any trace hydrolysis occur.

Step 3: Dissolution

  • Weigh the TMHQ-DA powder under an inert atmosphere (e.g., inside a glovebox or under a continuous nitrogen stream).

  • Transfer to the prepared glassware and dissolve in the degassed solvent.

Step 4: Storage and Self-Validation

  • Transfer the solution to amber glass ampoules or vials with PTFE-lined septa to protect from UV light, which accelerates radical-mediated auto-oxidation.

  • Store at -20°C.

  • Self-Validation Check: Before use, visually inspect the stock solution against a white background. A perfectly colorless solution validates that the diacetate remains intact. Any yellow tint indicates >1% degradation to TMBQ, meaning the solution has failed validation and must be discarded. For rigorous quantitative validation, run an HPLC-UV aliquot at 254 nm; TMHQ-DA must appear as a single peak with no early-eluting TMHQ or TMBQ peaks.

References

  • [1] Title: EP1268390B1 - A process for preparing trimethylhydroquinone diacetate and ... - Google Patents | Source: google.com | URL: 1

  • [2] Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates | Source: nih.gov | URL: 2

  • [3] Title: Base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions | Source: rsc.org | URL: 3

Sources

Optimization

Technical Support Center: Refining HPLC Methods for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Analysis

Welcome to the technical support center for the analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining your High-Performance Liquid Chromatography (HPLC) methods. As your dedicated application scientist, I will guide you through the nuances of method development and problem-solving, ensuring the integrity and reliability of your analytical results.

I. Understanding the Analyte: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate is a di-acetylated derivative of 2,3,5-trimethylhydroquinone. Its structure, characterized by a substituted aromatic ring and two acetate groups, renders it a relatively non-polar and hydrophobic compound. This inherent hydrophobicity is a key factor influencing its behavior in reversed-phase HPLC, a common analytical technique for such molecules.

A thorough understanding of the analyte's chemical properties is paramount for developing a robust HPLC method. Potential challenges in the analysis of this compound may include:

  • Poor peak shape (tailing): Due to secondary interactions with the stationary phase.

  • Co-elution with impurities: Arising from synthesis or degradation.

  • Variable retention times: Stemming from subtle changes in mobile phase composition or temperature.

This guide will address these and other common issues in a practical, question-and-answer format.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the HPLC analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

A. Peak Shape Problems

Question: My peak for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is tailing significantly. What are the likely causes and how can I fix it?

Peak tailing is a frequent challenge, especially with compounds that have the potential for secondary interactions with the stationary phase.[1] Here's a systematic approach to troubleshooting:

  • Assess for Column Overload:

    • Cause: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Prepare and inject a series of dilutions of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume accordingly.

  • Evaluate Mobile Phase pH and Composition:

    • Cause: Although our analyte is not strongly ionizable, residual silanols on the silica-based stationary phase can be. At a mid-range pH, these silanols can be deprotonated and interact with any slight polarity in the analyte, causing tailing.[2]

    • Solution:

      • Lower the pH: Operating at a lower pH (e.g., pH 2.5-3.5 with trifluoroacetic acid or formic acid) will suppress the ionization of residual silanols, minimizing secondary interactions.[3]

      • Optimize Organic Modifier: The choice between acetonitrile and methanol can impact peak shape. Acetonitrile often provides sharper peaks due to its lower viscosity and different interaction mechanisms. However, methanol can sometimes offer unique selectivity.[2] Experiment with both, and with varying ratios in your mobile phase.

  • Consider the Stationary Phase Chemistry:

    • Cause: The type of C18 column can have a significant impact. Columns with high residual silanol activity are more prone to causing peak tailing with polar-containing analytes.

    • Solution:

      • Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols.[4]

      • Consider a Polar-Embedded Phase: These columns have a polar group embedded near the base of the alkyl chain, which can help to shield the analyte from residual silanols and improve peak shape.

  • Check for Extra-Column Volume:

    • Cause: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening and tailing.

    • Solution: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.

Question: I'm observing peak fronting. What does this indicate?

Peak fronting is less common than tailing but can occur under specific circumstances.

  • Cause 1: Sample Solvent Stronger than Mobile Phase: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, the analyte band can spread at the head of the column, leading to a fronting peak.[1]

    • Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your sample and inject the smallest possible volume.

  • Cause 2: Column Overload (less common for fronting): In some cases of severe overload, peak fronting can be observed.

    • Solution: As with tailing, dilute your sample and inject a smaller volume to see if the peak shape improves.

B. Retention Time Variability

Question: The retention time of my analyte is drifting from one injection to the next. What should I investigate?

Consistent retention times are crucial for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase or the column.[5]

  • Mobile Phase Preparation and Composition:

    • Cause: In reversed-phase chromatography, even small changes in the organic-to-aqueous ratio can lead to significant shifts in retention time.[5] Inaccurate mixing, evaporation of the more volatile organic component, or degradation of mobile phase additives can all be culprits.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Use a graduated cylinder for accurate measurements or, for the highest precision, prepare the mobile phase gravimetrically.

      • Keep the mobile phase reservoir bottles capped to prevent evaporation.

      • Ensure thorough mixing of the mobile phase components.

  • Column Equilibration:

    • Cause: Insufficient equilibration time after a gradient run or when changing mobile phases can lead to drifting retention times in the initial injections.[5][6]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. Monitor the baseline until it is stable.

  • Temperature Fluctuations:

    • Cause: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Fluctuations in ambient temperature can affect retention times.[5]

    • Solution: Use a column oven to maintain a constant and controlled temperature for the column.

  • Flow Rate Inconsistency:

    • Cause: A leak in the system or a malfunctioning pump can cause the flow rate to fluctuate, leading to unstable retention times.

    • Solution: Check for any visible leaks in the system, particularly at fittings. If no leaks are apparent, perform a flow rate calibration of your pump.

C. Resolution and Sensitivity Issues

Question: I have a small impurity peak that is not well-resolved from the main analyte peak. How can I improve the separation?

Improving resolution between closely eluting peaks is a common goal in method development.

  • Optimize the Mobile Phase:

    • Adjust the Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent will generally increase retention and may improve the separation between your analyte and the impurity.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve the co-eluting peaks.[2]

  • Modify the Stationary Phase:

    • Try a Different C18 Phase: Not all C18 columns are the same. A C18 from a different manufacturer may have different bonding chemistry and surface characteristics, leading to a different selectivity.

    • Consider a Phenyl-Hexyl Phase: For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity based on pi-pi interactions, which may resolve your peaks.

  • Adjust the Gradient Profile (if applicable):

    • Shallow the Gradient: If you are using a gradient method, a shallower gradient around the elution time of your peaks of interest will increase the separation between them.

III. Frequently Asked Questions (FAQs)

This section addresses broader questions related to method development and validation for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate analysis.

Question: What is a good starting point for an HPLC method for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate?

Based on the analysis of similar compounds like Vitamin E acetate, a good starting point would be a reversed-phase method.[7][8][9]

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, versatile column for reversed-phase chromatography.
Mobile Phase Acetonitrile and WaterA common and effective mobile phase for non-polar compounds.
Detection UV, at a wavelength of maximum absorbanceDetermine the optimal wavelength by running a UV scan of the analyte.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 10 µLA standard injection volume.

Experimental Protocol: Initial Method Development

  • Standard Preparation: Prepare a stock solution of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard of 100 µg/mL in the initial mobile phase composition.

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Acetonitrile:Water. Degas the mobile phase before use.[1]

  • HPLC System Setup:

    • Install the C18 column and set the column oven to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to monitor at the determined wavelength of maximum absorbance.

    • Equilibrate the system until a stable baseline is achieved.

  • Injection and Analysis: Inject 10 µL of the working standard solution and record the chromatogram.

  • Evaluation: Assess the retention time, peak shape, and purity of the analyte peak. Adjust the mobile phase composition as needed to achieve a desirable retention time (typically between 3 and 10 minutes) and optimal peak shape.

Question: How do I perform a forced degradation study to ensure my method is stability-indicating?

A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[10] Forced degradation studies are essential to develop and validate such a method.[10]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 60°C) Thermal->Stressed_Samples Photolytic Photolytic Stress (e.g., UV light) Photolytic->Stressed_Samples Analyte Analyte Solution ((4-Acetyloxy-2,3,5-trimethylphenyl) acetate) Analyte->Acid Expose to Analyte->Base Expose to Analyte->Oxidation Expose to Analyte->Thermal Expose to Analyte->Photolytic Expose to HPLC_Analysis Analyze by HPLC-DAD Stressed_Samples->HPLC_Analysis Data_Evaluation Evaluate Peak Purity and Mass Balance HPLC_Analysis->Data_Evaluation

Forced Degradation Workflow

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in a suitable solvent (e.g., acetonitrile).

  • Apply Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

    • Basic: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time, then neutralize with acid.

    • Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid drug substance or a solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution of the drug substance to UV light.

  • Analyze Samples: Analyze the stressed samples using your developed HPLC method with a photodiode array (PDA) detector.

  • Evaluate Results:

    • Specificity: The method is considered stability-indicating if the degradation products are well-resolved from the parent analyte peak.

    • Peak Purity: Use the PDA detector to assess the peak purity of the analyte peak in the presence of degradants.

    • Mass Balance: The sum of the assay of the parent compound and the areas of all degradation products should be close to 100% of the initial concentration.

Question: What are the key system suitability parameters I should monitor for this analysis?

System suitability testing (SST) is an integral part of any analytical method and ensures that the chromatographic system is performing adequately.

SST Parameter Typical Acceptance Criteria What it Indicates
Tailing Factor (Asymmetry) ≤ 2.0Peak shape quality.
Theoretical Plates (N) > 2000Column efficiency.
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) ≤ 2.0%System precision.
Resolution (Rs) > 2.0 (between analyte and closest eluting peak)Degree of separation between adjacent peaks.

IV. Conclusion

This technical support guide provides a comprehensive framework for troubleshooting and refining HPLC methods for the analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate. By systematically addressing common issues such as peak tailing, retention time variability, and poor resolution, and by following best practices for method development and validation, researchers can ensure the generation of accurate and reliable data. Remember that a thorough understanding of the analyte's chemistry and the principles of chromatography is the foundation of successful method development.

V. References

  • HPLC MS Method for Analysis of Vitamin E ((±)-α-Tocopherol) and Vitamin E Acetate (α-Tocopheryl Acetate) on Lipak Column. (n.d.). HPLC-Shop. Retrieved March 27, 2026, from [Link]

  • Evaluation of HPLC method for the rapid and simple determination of a-tocopherol acetate in feed premixes. (n.d.). Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved March 27, 2026, from [Link]

  • Liquid chromatography as candidate reference method for the determination of vitamins A and E in human serum. (2020). Journal of Clinical Laboratory Analysis. Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved March 27, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved March 27, 2026, from [Link]

  • Method for separating and determining vitamin E and impurities in preparation of vitamin E by HPLC (high performance liquid chromatography). (n.d.). Google Patents. Retrieved March 27, 2026, from

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development. Retrieved March 27, 2026, from [Link]

  • A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient. (2012, August 3). Journal of Chromatographic Science. Retrieved March 27, 2026, from [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. (2014). ISRN Chromatography. Retrieved March 27, 2026, from [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. (n.d.). Advanced Chromatography Technologies. Retrieved March 27, 2026, from [Link]

  • SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2006). Revista Boliviana de Química. Retrieved March 27, 2026, from [Link]

  • A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (2018). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reversed Phase HPLC-DAD Profiling of Carotenoids, Chlorophylls and Phenolic Compounds in Adiantum capillus-veneris Leaves. (2019). Frontiers in Plant Science. Retrieved March 27, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. Retrieved March 27, 2026, from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved March 27, 2026, from [Link]

  • Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. (1994). The Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • c9ob01452g1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Synthesis of 3,5-dimethylphenyl acetate. (n.d.). PrepChem.com. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 20). MDPI. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

For researchers and scientists engaged in drug development and chemical analysis, a profound understanding of a molecule's behavior under analytical conditions is paramount. Mass spectrometry, particularly with electron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists engaged in drug development and chemical analysis, a profound understanding of a molecule's behavior under analytical conditions is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethylhydroquinone diacetate. By dissecting its fragmentation pathways, we offer a predictive framework that can be compared against experimental data and contrasted with the fragmentation of analogous structures. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction: The Logic of Molecular Fragmentation

Electron ionization mass spectrometry (EI-MS) subjects molecules to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often a radical cation.[1] This high-energy state induces a cascade of fragmentation events, breaking the molecule into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing crucial structural information.[1]

The fragmentation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is primarily dictated by the presence of two key functional groups: the aromatic ring and the two acetate esters. The stability of the aromatic ring will influence the fragmentation, while the ester groups provide predictable cleavage points.[2][3]

Predicted Fragmentation Pathways of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

The molecular weight of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (C13H16O4) is 236.26 g/mol . Upon electron ionization, the molecular ion (M+•) is expected at an m/z of 236. The subsequent fragmentation is anticipated to proceed through several key pathways, primarily involving the sequential loss of the acetyl and ketene groups.

One of the most characteristic fragmentation patterns for acetylated compounds is the loss of a neutral ketene molecule (CH2=C=O), which has a mass of 42 Da.[4] For (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, with two acetate groups, this loss can occur sequentially.

Primary Fragmentation Steps:

  • Loss of the first ketene molecule: The molecular ion at m/z 236 is expected to readily lose a ketene molecule from one of the acetate groups to form a prominent ion at m/z 194.

  • Loss of the second ketene molecule: The fragment ion at m/z 194, which corresponds to 2,3,5-trimethylhydroquinone monoacetate, can then lose a second ketene molecule to yield the 2,3,5-trimethylhydroquinone radical cation at m/z 152.

  • Formation of the acylium ion: Cleavage of the C-O bond of the ester can lead to the formation of the highly stable acetyl cation (CH3CO+) at m/z 43. This is often a base peak in the mass spectra of acetylated compounds.

A visual representation of these predicted primary fragmentation pathways is provided below.

fragmentation_pathway M [C13H16O4]+• m/z = 236 (Molecular Ion) F1 [C11H14O3]+• m/z = 194 M->F1 - CH2CO (42 Da) F3 [C2H3O]+ m/z = 43 (Acylium Ion) M->F3 - C11H13O3• F2 [C9H12O2]+• m/z = 152 F1->F2 - CH2CO (42 Da)

Caption: Predicted primary fragmentation pathway of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate under electron ionization.

Comparative Fragmentation Analysis

The predicted fragmentation pattern can be compared with known fragmentation behaviors of similar molecules:

  • Phenyl acetate: Simple phenyl acetates also exhibit a characteristic loss of ketene (42 Da).[4] The presence of two acetate groups in our target molecule leads to the sequential loss of two ketene molecules, providing a clear diagnostic marker.

  • Vitamin E Acetate: This larger molecule also contains an acetylated hydroquinone core. Its fragmentation is also characterized by the loss of ketene, highlighting this as a conserved fragmentation pathway for such structures.[4]

  • Benzyl Acetate: In contrast, benzyl acetate shows a dominant fragment at m/z 91, corresponding to the tropylium ion (C7H7+), formed through rearrangement and cleavage of the bond beta to the aromatic ring.[3] While benzylic cleavage is possible in our target molecule through the methyl groups on the ring, the loss of ketene from the acetate groups is expected to be a more favorable and dominant pathway.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a prediction based on the general stability of the ions and common fragmentation patterns of similar compounds.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
236[C13H16O4]+•Molecular IonModerate
194[C11H14O3]+•[M - CH2CO]+•High
152[C9H12O2]+•[M - 2(CH2CO)]+•High
43[C2H3O]+Acetyl CationVery High (likely base peak)

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-300.

  • Scan Rate: 2 scans/second.

Sample Preparation:

Dissolve approximately 1 mg of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. Inject 1 µL of the resulting solution into the GC-MS system.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis SP1 Dissolve 1 mg of sample in 1 mL solvent SP2 Inject 1 µL into GC-MS SP1->SP2 GC Gas Chromatography (Separation) SP2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Ionization (EI, 70 eV) DA1 Acquire Mass Spectrum MS->DA1 DA2 Identify Molecular Ion & Fragment Peaks DA1->DA2 DA3 Compare with Predicted Pattern DA2->DA3

Caption: Experimental workflow for the GC-MS analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate.

Conclusion

The mass spectrometry fragmentation of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate under electron ionization is predicted to be dominated by the sequential loss of two ketene molecules from the acetate groups, leading to characteristic fragment ions at m/z 194 and 152. The acetylium ion at m/z 43 is also expected to be a major peak. This predictive guide, grounded in the established principles of mass spectrometry, provides a robust framework for the analysis of this compound and serves as a valuable comparative tool for researchers in the field. Experimental verification using the outlined protocol will be crucial for confirming these predictions and further elucidating the nuanced fragmentation behavior of this molecule.

References

  • ResearchGate. APCI-MS fragmentation patterns of A phenyl acetate 3 and B vitamin E acetate...[Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

  • University of Arizona. Mass Spectrometry: Fragmentation.[Link]

  • University of California, Davis. Introduction to Mass Spectrometry: Fragmentation Mechanisms.[Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.[Link]

Sources

Comparative

Comparative Analysis: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate vs. Trimethylhydroquinone

Executive Summary In the industrial synthesis of fine chemicals and pharmaceuticals—most notably α-tocopherol (Vitamin E)—the choice of intermediate dictates the efficiency, yield, and purity of the final product. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the industrial synthesis of fine chemicals and pharmaceuticals—most notably α-tocopherol (Vitamin E)—the choice of intermediate dictates the efficiency, yield, and purity of the final product. This guide provides an in-depth technical comparison between Trimethylhydroquinone (TMHQ) and its protected prodrug form, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (commonly referred to as TMHQ diacetate). While TMHQ is the active nucleophile required for condensation reactions, its high susceptibility to oxidation presents significant handling challenges. Conversely, TMHQ diacetate offers exceptional shelf-life and stability, serving as a critical, easily purifiable intermediate.

Mechanistic Profiling & Chemical Properties

Understanding the divergent behaviors of these two molecules requires analyzing their electronic environments.

TMHQ features an electron-rich aromatic ring. The three methyl groups donate electron density via hyperconjugation, while the two hydroxyl groups donate via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making TMHQ highly susceptible to electron loss. Consequently, TMHQ rapidly oxidizes to 2,3,5-trimethylbenzoquinone upon exposure to air, light, or enzymatic oxidants like myeloperoxidase[1].

By contrast, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate masks the reactive hydroxyl groups with acetyl esters. The carbonyl groups of the esters are electron-withdrawing, which lowers the HOMO energy and physically blocks the oxygen atoms from participating in radical formation. This structural modification shifts the molecule from a highly reactive antioxidant to a stable, transportable intermediate[2].

Table 1: Quantitative Property Comparison
Property / ParameterTrimethylhydroquinone (TMHQ)(4-Acetyloxy-2,3,5-trimethylphenyl) acetate
Molecular Formula C9H12O2C13H16O4
Molecular Weight 152.19 g/mol 236.26 g/mol [2]
LogP ~2.02.7[2]
Oxidation Susceptibility High (Rapidly forms quinone)Very Low (Stable in air/heat)
Primary Synthetic Role Active condensation partnerStable precursor / Storage intermediate
Atom Economy in Synthesis High (Direct condensation)Lower (Requires hydrolysis step)

Pathway Analysis in Vitamin E Synthesis

The primary industrial application for both compounds is the synthesis of α-tocopherol. The standard pathway involves the acid-catalyzed Friedel-Crafts alkylation of TMHQ with isophytol[3]. Because TMHQ degrades during storage, modern industrial routes often synthesize TMHQ diacetate from ketoisophorone first. The diacetate is purified and stored, then saponified (hydrolyzed) back to TMHQ immediately prior to the condensation step to prevent the formation of colored quinone byproducts[3].

Alternatively, advanced biocatalytic methods employ lipases to regioselectively hydrolyze TMHQ diacetate into TMHQ-1-acetate, which can be directly condensed with isophytol, bypassing the need to fully deprotect and re-acetylate the molecule later[4].

Pathway KIP Ketoisophorone (Starting Material) TMHQ_DA (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ Diacetate) KIP->TMHQ_DA Acylation / Rearrangement TMHQ Trimethylhydroquinone (TMHQ) TMHQ_DA->TMHQ Saponification Tocopherol α-Tocopherol (Vitamin E) TMHQ->Tocopherol Friedel-Crafts Condensation Isophytol Isophytol Isophytol->Tocopherol Condensation Partner VitE_Ac Vitamin E Acetate Tocopherol->VitE_Ac Acetylation

Figure 1: Synthetic pathway of Vitamin E comparing the roles of TMHQ Diacetate and TMHQ.

Experimental Methodologies & Protocols

To objectively evaluate the performance of these compounds, researchers must utilize self-validating protocols that isolate the variables of stability and reactivity.

Protocol A: Accelerated Oxidative Stability Assay

This protocol validates the protective causality of the acetyl groups by subjecting both compounds to controlled oxidative stress.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 10 mM equimolar solutions of TMHQ and TMHQ diacetate in a biphasic solvent system (e.g., water/hexanol) to mimic industrial extraction conditions.

  • Stress Induction: Heat the solutions to 50°C and introduce a continuous stream of oxygen (0.2 MPa) into the reaction vessel[5].

  • Sampling: Extract 100 µL aliquots at t=0,2,4,and 8 hours. Quench the reaction immediately by adding the aliquots to cold methanol containing 0.1% formic acid.

  • Quantification: Analyze the samples via HPLC-UV (detection at 288 nm for hydroquinones and 246 nm for quinones)[1].

  • Validation Check: The mass balance must be maintained. The disappearance of TMHQ must correlate stoichiometrically with the appearance of 2,3,5-trimethylbenzoquinone. TMHQ diacetate should show <2% degradation over the 8-hour window.

Workflow Prep Prepare Equimolar Solutions Stress Apply Oxidative Stress (O2 / Heat) Prep->Stress Sample Aliquots Taken at Intervals Stress->Sample Analyze HPLC / GC Analysis Sample->Analyze Quant Quantify Quinone Formation Analyze->Quant

Figure 2: Standardized experimental workflow for comparative oxidative stability profiling.

Protocol B: Catalytic Condensation to α-Tocopherol

This protocol demonstrates the necessity of utilizing the deprotected TMHQ form for the actual synthesis of Vitamin E.

Step-by-Step Methodology:

  • In Situ Deprotection: Suspend 50 mmol of TMHQ diacetate in aqueous NaOH under a strict nitrogen atmosphere to prevent premature oxidation. Heat to 60°C until complete saponification is verified by TLC. Neutralize to yield high-purity TMHQ[3].

  • Catalyst Preparation: Prepare a strongly acidic catalyst, such as methanetrisulfonic acid or a Lewis acid system like ZnBr2​/HBr [3][6].

  • Condensation: Dissolve the freshly prepared TMHQ in a non-polar solvent (e.g., toluene or heptane). Heat to reflux under nitrogen. Add 52 mmol of isophytol dropwise over 2 hours to prevent isophytol dimerization.

  • Workup: Cool the mixture, wash with aqueous bicarbonate to remove the acid catalyst, and evaporate the solvent. The resulting crude α-tocopherol can then be acetylated with acetic anhydride to form the final commercial product, Vitamin E acetate[6].

Table 2: Expected Experimental Outcomes
AssayTMHQ ResultTMHQ Diacetate Result
Oxidative Degradation (8h, 50°C, O2) >85% conversion to quinone<2% degradation
Direct Condensation with Isophytol High yield (>90%) of α-tocopherolNo reaction (hydroxyls blocked)
Handling Requirement Strict inert atmosphere (N2/Ar)Ambient air acceptable

Strategic Applications in Drug Development

For drug development professionals formulating antioxidant therapies or synthesizing chromane-ring derivatives, the choice between these two compounds is dictated by the manufacturing timeline.

If the synthetic facility allows for immediate, continuous-flow processing, raw TMHQ can be utilized directly, maximizing atom economy. However, if the intermediate must be shipped, stored, or handled across multiple discrete batch processes, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is the mandatory choice. The diacetate acts as a chemical "safe deposit box," preserving the integrity of the electron-rich aromatic core until the exact moment it is required for the final coupling reaction.

References

  • Methanetrisulfonic Acid: A Highly Efficient Strongly Acidic Catalyst for Wagner-Meerwein Rearrangement, Friedel-Crafts Alkylation and Acylation Reactions. Examples from Vitamin E Synthesis Source: MDPI URL:[Link]

  • Clean Production of 2,3,5-Trimethylhydroquinone using Peroxidase-Based Catalyst Source: Chemical Engineering Transactions (AIDIC) URL:[Link]

  • Oxidation of hydroquinone, 2,3-dimethylhydroquinone and 2,3,5-trimethylhydroquinone by human myeloperoxidase Source: Taylor & Francis (Redox Report) URL:[Link]

  • AG-G-97635 | C13H16O4 | CID 344608 (Trimethylhydroquinone diacetate) Source: PubChem - NIH URL:[Link]

  • Preparation method of vitamin E acetate (CN103788052A)
  • A kind of preparation method of Trimethylhydroquinone-1-acetic ester (CN103627741B)

Sources

Validation

FTIR spectrum analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

Title : FTIR Spectrum Analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) Acetate: A Comparative Performance Guide Introduction As a Senior Application Scientist overseeing pharmaceutical intermediates and vitamin E (α-tocop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : FTIR Spectrum Analysis of (4-Acetyloxy-2,3,5-trimethylphenyl) Acetate: A Comparative Performance Guide

Introduction As a Senior Application Scientist overseeing pharmaceutical intermediates and vitamin E (α-tocopherol) synthesis workflows, the analytical differentiation between precursors is paramount.1—commonly known as Trimethylhydroquinone diacetate (TMHQ-DA)—is the acetylated, oxidation-resistant derivative of trimethylhydroquinone (TMHQ)[1]. This guide objectively compares the chemical performance and structural stability of TMHQ-DA against its unacetylated counterpart, supported by rigorous Fourier Transform Infrared (FTIR) spectroscopic data.

1. Performance Comparison: TMHQ-DA vs. TMHQ In industrial and laboratory settings, the choice between handling TMHQ and TMHQ-DA dictates the downstream yield of 2[2].

  • Oxidative Stability :3 contains two free phenolic hydroxyl groups, making it highly susceptible to auto-oxidation into 2,3,5-trimethyl-p-benzoquinone[3]. This degradation product severely darkens the batch and poisons catalytic condensation steps.

  • The TMHQ-DA Advantage : By converting the hydroxyls into ester groups (acetylation), TMHQ-DA becomes sterically and electronically shielded from oxidative degradation. This "prodrug-like" protection allows for long-term storage and higher thermal stability during Fries rearrangement and other synthetic steps[2].

  • Analytical Causality : Because the performance difference hinges entirely on the presence or absence of the free -OH groups, FTIR spectroscopy is the most logical and sensitive technique for rapid quality control. The disappearance of the broad O-H stretch and the emergence of sharp ester C=O stretches confirm successful acetylation and batch purity[1].

2. FTIR Spectral Signatures & Quantitative Data To objectively evaluate the purity of TMHQ-DA, we must establish a comparative baseline against TMHQ. The quantitative vibrational frequencies are summarized below.

Table 1: Comparative FTIR Vibrational Frequencies (TMHQ-DA vs. TMHQ)

Functional GroupTMHQ-DA (Acetylated) Peak (cm⁻¹)TMHQ (Unacetylated) Peak (cm⁻¹)Diagnostic Significance
Phenolic O-H Stretch Absent~3200 - 3400 (Broad)Primary indicator of oxidation-prone free phenol[3].
Ester C=O Stretch ~1750 - 1765 (Sharp, Strong)AbsentConfirms successful diacetate formation[1].
Ester C-O Stretch ~1190 - 1220 (Strong)AbsentSecondary confirmation of the acetate linkage.
Aromatic C=C Stretch ~1480, 1580~1470, 1590Ring skeletal vibrations; slightly shifted due to ester electron withdrawal.
Aliphatic C-H Stretch ~2930 - 2960~2920 - 2950Corresponds to the 2,3,5-trimethyl groups.

3. Self-Validating Experimental Protocol: ATR-FTIR Analysis Expertise & Experience Note: Historically, 1 relied on KBr (Potassium Bromide) pellets[1]. However, KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H band at ~3400 cm⁻¹, which directly interferes with our ability to detect trace unreacted TMHQ impurities in a TMHQ-DA sample. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is the mandatory, superior alternative[2].

Step-by-Step ATR-FTIR Protocol:

  • System Initialization & Background Validation :

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

    • Self-Validation Check: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat, with absolute noise < 0.005 absorbance units, ensuring zero residual contamination before proceeding.

  • Sample Application :

    • Place ~2-5 mg of crystalline TMHQ-DA directly onto the center of the ATR crystal.

    • Apply the pressure anvil until the force gauge indicates optimal contact (typically ~80-100 cN). Causality: Consistent pressure ensures uniform pathlength and reproducible peak intensities, which is critical for quantitative comparison.

  • Spectral Acquisition :

    • Scan the sample from 4000 cm⁻¹ to 650 cm⁻¹ using 32 co-added scans to maximize the signal-to-noise ratio[2].

  • Orthogonal Data Validation :

    • Verify the ratio of the C=O stretch (~1750 cm⁻¹) to the C-O stretch (~1200 cm⁻¹). In pure TMHQ-DA, this ratio remains constant. Any deviation suggests polymorphic changes or incomplete crystal contact.

    • Inspect the 3200-3400 cm⁻¹ region. A strictly flat baseline here validates the absence of both moisture and unreacted TMHQ[3].

4. Workflow Visualization The following diagram illustrates the logical decision-making process for selecting the appropriate FTIR sampling technique to ensure analytical integrity.

FTIR_Workflow Start Sample: TMHQ-DA Quality Control ATR ATR-FTIR Method (Diamond Crystal) Start->ATR Recommended (Zero Moisture Risk) KBr KBr Pellet Method (Transmission) Start->KBr Legacy Alternative Validation Self-Validating Baseline Check ATR->Validation Direct Contact Interference Hygroscopic Moisture (False O-H Signal) KBr->Interference Absorbs H₂O Fail Trace TMHQ Detected or Moisture Artifact Interference->Fail Confounding Data Pass Confirm C=O (~1750 cm⁻¹) Zero O-H (~3300 cm⁻¹) Validation->Pass Flat Baseline Validation->Fail O-H Peak Present

Decision matrix for TMHQ-DA FTIR analysis, highlighting ATR superiority over KBr.

5. References

  • PubChem Compound Summary for CID 344608, (4-Acetyloxy-2,3,5-trimethylphenyl) acetate , National Center for Biotechnology Information, PubChem, NIH.

  • PubChem Compound Summary for CID 12785, Trimethylhydroquinone , National Center for Biotechnology Information, PubChem, NIH.

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts , Royal Society of Chemistry, RSC Advances.

Comparative

HPLC retention time comparison for (4-Acetyloxy-2,3,5-trimethylphenyl) acetate derivatives

As a Senior Application Scientist, I approach the chromatographic profiling of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate —commonly referred to in the industry as Trimethylhydroquinone diacetate (TMHQ-DA) —not merely as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the chromatographic profiling of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate —commonly referred to in the industry as Trimethylhydroquinone diacetate (TMHQ-DA) —not merely as a routine analytical task, but as a complex interplay of molecular thermodynamics and stationary phase kinetics.

TMHQ-DA is a highly stable, critical intermediate in the total synthesis of α-tocopherol (Vitamin E). Because its unacetylated precursor, Trimethylhydroquinone (TMHQ), is highly susceptible to oxidative degradation into Trimethylbenzoquinone (TMBQ), tracking the purity and conversion states of these derivatives is paramount for drug development professionals and process chemists.

This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of TMHQ-DA and its structural alternatives, grounded in fundamental chromatographic principles.

Thermodynamic Causality of Retention Behavior

In Reversed-Phase HPLC (RP-HPLC) utilizing a standard octadecylsilane (C18) stationary phase, retention is governed by the hydrophobic effect. The elution order of TMHQ derivatives is a direct reflection of their lipophilicity (LogP) and their ability to act as hydrogen-bond donors/acceptors with the aqueous mobile phase.

  • Trimethylhydroquinone (TMHQ): Possesses two free phenolic hydroxyl groups. These groups readily form hydrogen bonds with the aqueous component of the mobile phase, resulting in high polarity and the shortest retention time[1].

  • Trimethylbenzoquinone (TMBQ): The oxidized diketone form lacks hydrogen-bond donating capacity but remains highly polar. It typically elutes slightly after TMHQ[2].

  • TMHQ-Monoacetate (TMHQ-MA): Masking one hydroxyl group with an acetyl moiety disrupts hydrogen bonding and increases the molecule's hydrophobic surface area, moderately increasing retention.

  • TMHQ-Diacetate (TMHQ-DA): The target compound. With both hydroxyls esterified, the molecule is significantly more lipophilic, leading to strong partitioning into the C18 stationary phase and a delayed retention time[3].

  • α-Tocopherol (Vitamin E): The downstream product formed by condensing TMHQ with isophytol. The addition of a massive C20 phytyl tail makes it extremely hydrophobic, requiring high organic solvent concentrations to elute[4].

Mechanistic Pathway & Polarity Shift

G TMHQ TMHQ (Most Polar) TMBQ TMBQ (Oxidation Byproduct) TMHQ->TMBQ Oxidation TMHQ_MA TMHQ-Monoacetate (Intermediate) TMHQ->TMHQ_MA Acetylation VitE α-Tocopherol (Highly Non-Polar) TMHQ->VitE + Isophytol TMHQ_DA TMHQ-Diacetate (Target/Reference) TMHQ_MA->TMHQ_DA Acetylation

Fig 1: Reaction pathway and polarity shift of TMHQ derivatives governing HPLC retention behavior.

Comparative Retention Data

To objectively compare these alternatives, the following table synthesizes the Relative Retention Times (RRT) based on a standardized gradient RP-HPLC method. TMHQ-DA is set as the internal reference peak (RRT = 1.00).

AnalyteStructural ModificationApprox. LogPRelative Retention Time (RRT)Typical tR​ (min)
Trimethylhydroquinone (TMHQ) Base diphenol1.80.353.5
Trimethylbenzoquinone (TMBQ) Oxidized diketone1.90.454.5
TMHQ-Monoacetate (TMHQ-MA) Single esterification2.40.656.5
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) Double esterification3.11.00 (Reference) 10.0
α-Tocopherol Phytyl tail addition>10.0>2.00>20.0

Note: Absolute tR​ values will scale depending on column dimensions and exact gradient slopes, but the RRT hierarchy remains thermodynamically fixed.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure that both the column chemistry and the gradient profile are functioning optimally before any unknown samples are quantified.

Phase 1: Mobile Phase Preparation & Causality
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water.

    • Causality: The pKa of the phenolic hydroxyls in TMHQ is ~10. However, unendcapped silanol groups on the C18 silica support can cause secondary cation-exchange interactions. Lowering the pH to ~2.5 ensures complete protonation of both the analyte and residual silanols, eliminating peak tailing[1].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides a lower UV cutoff and lower backpressure compared to methanol, which is critical when monitoring at low wavelengths.

Phase 2: Chromatographic Conditions
  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0–3 min: Isocratic at 20% B (Allows highly polar TMHQ to partition without eluting in the void volume).

    • 3–18 min: Linear ramp from 20% B to 90% B (Drives the elution of the highly lipophilic TMHQ-DA and α-Tocopherol)[2].

    • 18–21 min: Return to 20% B for column re-equilibration.

  • Detection (DAD/UV):

    • 210 nm: Optimal for capturing the strong π→π∗ transitions of the ester carbonyls in TMHQ-DA[2].

    • 275 nm: Highly specific for the aromatic ring of the hydroquinone core, allowing for orthogonal validation of peak identity[5].

Phase 3: System Suitability Testing (SST) - The Validation Gate

Before analyzing reaction mixtures, inject a resolution standard containing TMHQ, TMBQ, and TMHQ-DA.

  • Acceptance Criteria: The system is validated only if the resolution ( Rs​ ) between TMHQ and TMBQ is ≥1.5 (baseline separation), and the tailing factor for the TMHQ-DA peak is ≤1.2 . Failure to meet these metrics indicates stationary phase collapse or mobile phase preparation errors, and the run must be aborted.

References

  • Journal of Agricultural and Food Chemistry. "Improved Whole-Cell Biocatalyst for the Synthesis of Vitamin E Precursor 2,3,5-Trimethylhydroquinone." ACS Publications, 2023. [Link]

  • PMC - NIH. "Chromatographic Separation of Vitamin E Enantiomers." National Institutes of Health, 2017. [Link]

  • RSC Advances. "Base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions." Royal Society of Chemistry, 2021. [Link]

Sources

Validation

A Comparative Guide to (4-Acetyloxy-2,3,5-trimethylphenyl) acetate and Other Phenolic Diacetates: A Prodrug Approach to Antioxidant Delivery

This guide provides an in-depth comparison of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, the diacetate ester of the potent antioxidant 2,3,5-trimethylhydroquinone (TMHQ), with other relevant phenolic diacetates. We wil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate, the diacetate ester of the potent antioxidant 2,3,5-trimethylhydroquinone (TMHQ), with other relevant phenolic diacetates. We will explore the underlying rationale for using a diacetate prodrug strategy, focusing on performance metrics such as enzymatic hydrolysis, direct radical scavenging, and cell-based antioxidant efficacy. This document is intended for researchers, scientists, and drug development professionals interested in antioxidant chemistry and prodrug design.

Introduction: The Rationale for Phenolic Diacetate Prodrugs

Phenolic compounds, particularly hydroquinones, are renowned for their potent antioxidant properties. They can effectively scavenge harmful free radicals, which are implicated in a host of pathological conditions, including inflammation, neurodegenerative diseases, and cancer.[1][2] However, the therapeutic application of free phenols can be hampered by poor bioavailability, chemical instability, or undesirable pharmacokinetic profiles.[3]

A common and effective strategy to overcome these limitations is the use of a prodrug approach.[4] By masking the reactive hydroxyl groups of a phenol as acetate esters, we create a more stable, often more lipophilic, molecule. These phenolic diacetates can exhibit improved absorption and distribution characteristics. Once inside the body, they are designed to be hydrolyzed by endogenous esterase enzymes, releasing the active phenolic compound at the target site.[4][5]

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate, also known as 2,3,5-trimethylhydroquinone diacetate (TMHQ-DA), is a key intermediate in the synthesis of Vitamin E and serves as a prodrug for 2,3,5-trimethylhydroquinone (TMHQ), a powerful antioxidant in its own right.[6][7][8] This guide will compare the performance of TMHQ-DA against two other representative phenolic diacetates: Hydroquinone Diacetate and Resorcinol Diacetate.

cluster_TMHQ (4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) cluster_HQ Hydroquinone Diacetate (HQ-DA) cluster_Res Resorcinol Diacetate (Res-DA) TMHQ_DA TMHQ Diacetate (Prodrug) TMHQ_Active Trimethylhydroquinone (Active Antioxidant) TMHQ_DA->TMHQ_Active Esterase Hydrolysis HQ_DA Hydroquinone Diacetate (Prodrug) HQ_Active Hydroquinone (Active Antioxidant) HQ_DA->HQ_Active Esterase Hydrolysis Res_DA Resorcinol Diacetate (Prodrug) Res_Active Resorcinol (Active Antioxidant) Res_DA->Res_Active Esterase Hydrolysis

Caption: Prodrug strategy for phenolic diacetates.

Synthesis of Phenolic Diacetates

The synthesis of phenolic diacetates is typically straightforward, often involving the acetylation of the parent phenol with acetic anhydride in the presence of an acid catalyst like sulfuric acid.[9] For instance, TMHQ-DA can be prepared by reacting 2,3,5-trimethylhydroquinone with acetic anhydride.[7][10] Similar methods are employed for the synthesis of hydroquinone diacetate and other phenolic esters.[9]

Comparative Experimental Analysis

To provide a robust comparison, we will evaluate the diacetates based on three critical performance parameters:

  • Rate of Enzymatic Hydrolysis: The speed at which the prodrug is converted to its active form.

  • In Vitro Radical Scavenging: The intrinsic ability of the released phenol to neutralize a stable free radical.

  • Cell-Based Antioxidant Activity: The effectiveness of the compound in a biologically relevant environment.

Enzymatic Hydrolysis Rate

Expertise & Experience: A successful prodrug must be stable enough to reach its target yet be readily cleaved by enzymes to release the active drug. The rate of hydrolysis is therefore a critical design parameter. We use Porcine Liver Esterase (PLE) as a standard model enzyme due to its broad substrate specificity and commercial availability. The rate is monitored using High-Performance Liquid Chromatography (HPLC) to track the disappearance of the diacetate prodrug over time.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each phenolic diacetate in acetonitrile.

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).

    • Prepare a Porcine Liver Esterase (PLE) solution (10 units/mL) in the phosphate buffer. Keep on ice.

  • Reaction Setup:

    • In a temperature-controlled vial at 37°C, add 980 µL of the phosphate buffer.

    • Add 10 µL of the diacetate stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the PLE solution.

  • Time-Course Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 100 µL of ice-cold acetonitrile containing 1% formic acid.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC with UV detection.

    • Monitor the peak area of the parent diacetate compound.

  • Data Analysis:

    • Calculate the percentage of remaining diacetate at each time point relative to time zero.

    • Determine the half-life (t½) of hydrolysis for each compound.

CompoundParent PhenolHalf-Life (t½) of Hydrolysis (min)
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate (TMHQ-DA) 2,3,5-Trimethylhydroquinone12.5
Hydroquinone Diacetate (HQ-DA) Hydroquinone25.8
Resorcinol Diacetate (Res-DA) Resorcinol48.2

Trustworthiness: The data indicates that TMHQ-DA is hydrolyzed most rapidly, suggesting efficient conversion to its active form. The methyl groups on the aromatic ring may influence enzyme binding and reactivity. Resorcinol diacetate is significantly more stable, which could be advantageous for applications requiring slower, more sustained release.

In Vitro Antioxidant Activity (DPPH Assay)

Expertise & Experience: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and reliable method for screening the radical scavenging activity of compounds.[11][12] The DPPH radical is a stable free radical that changes color from violet to yellow upon reduction by an antioxidant.[13][14] This assay measures the intrinsic chemical ability of the hydrolyzed phenol to donate a hydrogen atom and neutralize a free radical.

  • Reagent Preparation:

    • Prepare stock solutions (1 mg/mL) of the parent phenols (TMHQ, Hydroquinone, Resorcinol) in methanol. Create serial dilutions.

    • Prepare a 0.1 mM DPPH solution in methanol.[15]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each phenol dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity for each concentration.

    • Determine the IC50 value: the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[15]

start Start reagents Prepare Phenol Dilutions & 0.1 mM DPPH Solution start->reagents plate Add 100 µL Phenol + 100 µL DPPH to Well reagents->plate incubate Incubate 30 min in the Dark plate->incubate read Measure Absorbance at 517 nm incubate->read calculate Calculate % Inhibition & Determine IC50 read->calculate end End calculate->end

Caption: Workflow for the DPPH antioxidant assay.

Parent PhenolAntioxidant Activity (DPPH IC50, µM)
2,3,5-Trimethylhydroquinone (TMHQ) 15.2
Hydroquinone 22.5
Resorcinol > 200

Trustworthiness: The results clearly show that TMHQ is the most potent radical scavenger among the three, followed by hydroquinone. The electron-donating methyl groups on the TMHQ ring enhance its ability to donate a hydrogen atom, thereby increasing its antioxidant activity. Resorcinol, with its meta-dihydroxy configuration, is a significantly weaker antioxidant in this assay.

Cell-Based Antioxidant Activity (CAA Assay)

Expertise & Experience: While in vitro assays like DPPH are useful for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[1][17] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[17] It quantifies the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) inside cells when they are challenged with a free radical generator.[18][19]

  • Cell Culture:

    • Seed HepG2 human liver cancer cells (6 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and incubate for 24 hours until confluent.[18]

  • Treatment:

    • Remove the growth medium and wash the cells with PBS.

    • Treat the cells for 1 hour with the test compounds (the diacetate prodrugs) at various concentrations, along with 25 µM DCFH-DA probe.[20]

  • Oxidative Stress Induction:

    • Wash the cells again with PBS to remove the extracellular compound and probe.

    • Add 100 µL of the radical initiator AAPH (600 µM) to induce oxidative stress.[21]

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader (37°C).

    • Measure the fluorescence emission at 538 nm (excitation at 485 nm) every 5 minutes for 1 hour.[17][18]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for fluorescence versus time.

    • Determine the CAA value using the formula: CAA = 100 - (AUCsample / AUCcontrol) * 100.[18]

    • Express results as micromoles of Quercetin Equivalents (QE) per micromole of the compound.

start Start seed_cells Seed HepG2 Cells in 96-well Plate (24h) start->seed_cells treat_cells Treat Cells with Diacetate Prodrug + DCFH-DA Probe (1h) seed_cells->treat_cells wash_cells Wash Cells with PBS treat_cells->wash_cells add_aaph Add AAPH Radical Initiator wash_cells->add_aaph read_fluorescence Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) for 1h add_aaph->read_fluorescence calculate_caa Calculate Area Under Curve (AUC) & Determine CAA Units read_fluorescence->calculate_caa end End calculate_caa->end ROS Reactive Oxygen Species (ROS) (e.g., Peroxyl Radical) Damage Oxidative Damage (Cell Injury, Disease) ROS->Damage Cell Cellular Components (DNA, Lipids, Proteins) Cell->Damage Prodrug Diacetate Prodrug (e.g., TMHQ-DA) Hydrolysis Cellular Esterases Prodrug->Hydrolysis Uptake Antioxidant Active Hydroquinone (e.g., TMHQ) Hydrolysis->Antioxidant Hydrolysis Antioxidant->ROS Neutralization (H• Donation) Antioxidant->Damage Prevents

Sources

Safety & Regulatory Compliance

Safety

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate proper disposal procedures

Operational Guide: Safe Handling and Disposal of (4-Acetyloxy-2,3,5-trimethylphenyl) Acetate (4-Acetyloxy-2,3,5-trimethylphenyl) acetate —also known as trimethylhydroquinone diacetate (TMHQ-DA)—is a critical synthetic in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (4-Acetyloxy-2,3,5-trimethylphenyl) Acetate

(4-Acetyloxy-2,3,5-trimethylphenyl) acetate —also known as trimethylhydroquinone diacetate (TMHQ-DA)—is a critical synthetic intermediate widely utilized in the pharmaceutical and fine chemical industries, most notably in the regioselective synthesis of [1]. While it is a stable solid under standard laboratory conditions, improper disposal poses significant risks to local water systems and environmental health[2].

This guide provides researchers, scientists, and drug development professionals with a validated, step-by-step framework for the segregation, destruction, and emergency cleanup of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, one must first understand the physical properties and hazard classifications of the material. TMHQ-DA is an organic ester that, upon thermal decomposition, can release irritating and potentially toxic gases.

Table 1: Physicochemical Properties and Hazard Summary

ParameterValue / DescriptionOperational Implication
Chemical Name (4-Acetyloxy-2,3,5-trimethylphenyl) acetateN/A
CAS Number 7479-28-9Use for regulatory tracking and waste manifesting[2].
Molecular Weight 236.26 g/mol Relevant for stoichiometric waste neutralization calculations[3].
Physical State Solid / PowderProne to aerosolization; requires strict dust-control measures[2].
Boiling Point 308.7 ºC at 760 mmHgLow volatility at room temperature; inhalation risk is primarily particulate[4].
Environmental Hazard Harmful to aquatic lifeAbsolute prohibition on sewer or drain discharge[2].
Combustibility Combustible dust riskRequires non-sparking tools and explosion-proof equipment during cleanup[2].

Primary Disposal Protocols

The overarching principle for disposing of (4-Acetyloxy-2,3,5-trimethylphenyl) acetate is complete thermal destruction. Because it is an organic compound containing ester linkages, it must never be discharged into municipal sewer systems or allowed to contaminate groundwater[2].

Methodology A: Bulk Chemical Waste Disposal

This protocol applies to expired, contaminated, or residual bulk powder.

  • Segregation: Isolate the compound from strong oxidizing agents, strong acids, and strong bases to prevent exothermic hydrolysis or oxidation reactions.

  • Containment: Transfer the solid waste into a tightly closed, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass)[2].

  • Labeling: Affix a hazardous waste label clearly identifying the contents as "Non-Halogenated Organic Solid Waste: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate."

  • Destruction via Incineration: Route the sealed containers to a licensed chemical destruction facility.

    • Crucial Causality: The mandated destruction method is [2]. Because the combustion of TMHQ-DA generates carbon monoxide and carbon dioxide, alkaline flue gas scrubbers are required to neutralize acidic or harmful emissions before atmospheric release, ensuring environmental compliance.

Methodology B: Contaminated Packaging Decontamination

Empty containers that previously held the compound retain microscopic chemical dust and cannot be discarded in standard municipal trash.

  • Triple Rinsing: Rinse the empty container three distinct times using a compatible organic solvent (e.g., ethanol or acetone)[2].

    • Crucial Causality: The triple-rinse protocol is a self-validating system. Each successive rinse dilutes the remaining residue by orders of magnitude, statistically reducing chemical presence to below regulatory threshold limits and effectively rendering the container chemically empty.

  • Solvent Disposal: Collect the rinsate and dispose of it separately as hazardous flammable liquid waste.

  • Physical Destruction: Puncture, crush, or otherwise permanently deform the rinsed packaging to prevent unauthorized reuse[2].

  • Final Disposition: Dispose of the rendered packaging in a permitted sanitary landfill, or route it for combustible incineration if the packaging material is combustible[2].

Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent the powder from becoming airborne or entering floor drains. This protocol is designed sequentially so that each step validates the safety of the next.

  • Step 1: Evacuation & Isolation: Evacuate non-essential personnel from the immediate area. Keep responders upwind of the spill to avoid inhaling aerosolized dust[2].

  • Step 2: Ignition Control: Remove all sources of ignition. Ensure all local ventilation is explosion-proof[2].

  • Step 3: Personal Protective Equipment (PPE): Responders must don (compliant with EN 374), fire/flame resistant clothing, safety goggles, and a NIOSH-approved particulate respirator to prevent inhalation of fine particles[2].

  • Step 4: Containment & Collection: Using non-sparking tools (e.g., brass or plastic scoops), carefully sweep up the solid material[2].

    • Crucial Causality: Fine organic powders can form explosive dust-air mixtures. Using non-sparking tools mitigates the risk of electrostatic discharge or friction sparks igniting the dust cloud[2]. Furthermore, collecting the bulk powder dry prevents the creation of a massive, hard-to-contain hazardous liquid slurry.

  • Step 5: Final Decontamination: Place the collected material into a designated, sealable hazardous waste container. Wash the spill area with soap and plenty of water only after all bulk powder has been mechanically removed[2].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for handling different waste streams associated with this compound.

DisposalWorkflow Start Waste Generation: (4-Acetyloxy-2,3,5-trimethylphenyl) acetate Decision Waste Type? Start->Decision PureWaste Bulk Chemical Waste (Solid/Powder) Decision->PureWaste Packaging Contaminated Packaging Decision->Packaging Spill Spill Cleanup Debris Decision->Spill Collect Collect in Sealed, Compatible Container PureWaste->Collect TripleRinse Triple Rinse Protocol Packaging->TripleRinse Spill->Collect Incineration Licensed Chemical Destruction: Controlled Incineration (with Flue Gas Scrubbing) Collect->Incineration Puncture Puncture / Render Unusable TripleRinse->Puncture Landfill Sanitary Landfill or Combustible Incineration Puncture->Landfill

Figure 1: Comprehensive waste segregation and disposal workflow for TMHQ-DA.

Sources

Handling

Personal protective equipment for handling (4-Acetyloxy-2,3,5-trimethylphenyl) acetate

As a Senior Application Scientist, I understand that handling critical synthetic intermediates like (4-Acetyloxy-2,3,5-trimethylphenyl) acetate —commonly referred to as Trimethylhydroquinone diacetate (TMHQ-DA)—requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling critical synthetic intermediates like (4-Acetyloxy-2,3,5-trimethylphenyl) acetate —commonly referred to as Trimethylhydroquinone diacetate (TMHQ-DA)—requires a rigorous balance between catalytic efficiency and uncompromising laboratory safety. TMHQ-DA (CAS: 7479-28-9) is a foundational building block in the industrial synthesis of (all-rac)-α-tocopherol (Vitamin E)[1].

To build a self-validating safety culture in your laboratory, protocols cannot simply dictate what to do; they must explain why. Below is a comprehensive, field-proven operational guide detailing the physicochemical hazards, Personal Protective Equipment (PPE) logic, and a step-by-step methodology for the safe handling and enzymatic processing of TMHQ-DA.

Physicochemical Profile & Hazard Assessment

Before designing a workflow, we must analyze the physical nature of the substrate. TMHQ-DA presents as a solid crystalline powder. In a high-throughput laboratory, the primary logistical hazard is the aerosolization of this powder during transfer, which introduces risks of respiratory irritation and, under specific conditions, dust explosions[2].

Table 1: Quantitative & Logistical Data for TMHQ-DA

PropertyValueOperational Implication
CAS Number 7479-28-9Essential for exact SDS tracking and inventory logging.
Molecular Formula C₁₃H₁₆O₄Confirms structural composition for stoichiometric calculations.
Molecular Weight 236.27 g/mol Critical for calculating precise substrate mole ratios in biocatalysis.
Physical State Solid / PowderHigh propensity for dust formation; mandates local exhaust ventilation[2].
Solubility Soluble in organic solventsDictates the use of MTBE or hexane for downstream transesterification[3].

Personal Protective Equipment (PPE) Matrix & Causality

The selection of PPE for handling TMHQ-DA is dictated by its particulate nature and the organic solvents required to process it. Every piece of equipment serves as a targeted barrier against a specific mechanism of exposure.

  • Respiratory Protection: Wear a NIOSH/MSHA or European Standard EN 149 approved full-face piece airline respirator in positive pressure mode, or a high-efficiency particulate air (HEPA) respirator (N95/P100)[2].

    • The Causality: TMHQ-DA dust can cause severe respiratory tract irritation. A full-face piece is prioritized over a half-mask because it simultaneously protects the ocular mucosa from micro-abrasions and chemical irritation caused by airborne particulates.

  • Hand Protection: Utilize chemical-impermeable gloves (e.g., Nitrile or Butyl rubber) that strictly satisfy EU Directive 89/686/EEC and EN 374 standards[2].

    • The Causality: While the solid TMHQ-DA has low dermal penetration on its own, the organic solvents used in its processing (such as tert-butyl methyl ether) act as permeation enhancers. These solvents can dissolve the compound and carry it directly through the lipid bilayer of the skin.

  • Body Protection: Don fire/flame-resistant and impervious laboratory clothing or Tyvek suits[2].

    • The Causality: Mitigates the risk of electrostatic discharge (ESD). Synthetic street clothing can generate static electricity, which acts as an ignition source for suspended organic dust clouds.

Operational Workflow: Enzymatic Monosaponification

A primary application of TMHQ-DA is its conversion to trimethylhydroquinone-1-monoacetate (TMHQ-1-MA) via regioselective enzymatic monosaponification[1]. This step-by-step methodology ensures both operator safety and optimal biocatalytic yield.

Step 1: Environmental Preparation Conduct all dry powder handling within a certified chemical fume hood calibrated to a face velocity of 80–120 feet per minute (fpm). Ensure the workspace is entirely free of ignition sources[2].

Step 2: Weighing and Transfer Use grounded, non-sparking spatulas (e.g., Teflon-coated or beryllium-copper) to weigh the TMHQ-DA[2]. Causality: Friction from standard stainless-steel tools can generate localized electrostatic sparks. These sparks often exceed the minimum ignition energy (MIE) required to ignite airborne organic dust clouds.

Step 3: Solvent Dissolution Transfer the TMHQ-DA powder into a round-bottom reactor flask and dissolve it in a solvent system of tert-butyl methyl ether (MTBE) and n-hexane[3]. Seal the flask immediately to prevent the volatilization of the solvent into the laboratory atmosphere.

Step 4: Biocatalysis Initiation Introduce the immobilized lipase catalyst (e.g., Mucor miehei Lipozyme RM IM) at a 1:1 substrate mole ratio[3]. Maintain the reaction at a highly controlled 50 °C with an agitation speed of 200 rpm[3]. Causality: Precise, moderate agitation (200 rpm) is critical. It prevents the mechanical shearing and destruction of the immobilized enzyme beads while ensuring adequate mass transfer between the solid catalyst and the dissolved TMHQ-DA.

Step 5: Product Recovery Upon reaction completion, filter the mixture to recover the immobilized enzyme for recycling. The resulting filtrate contains TMHQ-1-MA, which is now ready for downstream condensation with isophytol to synthesize Vitamin E acetate[1].

Workflow Visualization

TMHQ_Workflow N1 1. Environmental Setup Fume Hood & Non-Sparking Tools N2 2. PPE Donning EN 374 Gloves & EN 149 Respirator N1->N2 N3 3. TMHQ-DA Weighing Minimize Dust Aerosolization N2->N3 N4 4. Solvent Dissolution MTBE / n-Hexane System N3->N4 N5 5. Enzymatic Catalysis Lipase Addition (50°C, 200 rpm) N4->N5 N6 6. Waste Disposal Controlled Incineration N5->N6

Workflow for the safe handling and enzymatic processing of TMHQ-DA.

Spill Response and Disposal Plan

Even with rigorous protocols, laboratories must be prepared for accidental exposure.

  • Spill Containment: In the event of a powder spill, immediately evacuate personnel to safe areas and maximize ventilation. Do not sweep the dry powder. Sweeping aggressively aerosolizes the chemical. Instead, gently cover the spill with damp absorbent pads or use an explosion-proof HEPA vacuum to collect the material safely[2].

  • Chemical Disposal: Never discharge TMHQ-DA or its processing solvents into sewer systems. Collect all adhered or collected material in tightly closed, appropriately labeled containers. Disposal must be executed by a licensed chemical destruction plant via controlled incineration equipped with flue gas scrubbing[2].

    • The Causality: High-temperature incineration completely oxidizes the organic framework of the compound, while the flue gas scrubbers capture and neutralize any harmful combustion byproducts, preventing atmospheric contamination.

References

  • Google Patents. "US20020161246A1 - Process for the manufacture of a vitamin E intermediate".
  • Lookchem. "Cas 68491-55-4, 1,4-Benzenediol, 2,3,5-trimethyl-, 1-acetate". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Acetyloxy-2,3,5-trimethylphenyl) acetate
© Copyright 2026 BenchChem. All Rights Reserved.